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Foundational

The Strategic Integration of (S)-4,4-Difluoro-2-methylpiperidine HCl in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the contemporary landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into saturated nitrogen heterocycles has revolutionized lead optimization. (S)-4,4-Difluoro-2-methylpi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into saturated nitrogen heterocycles has revolutionized lead optimization. (S)-4,4-Difluoro-2-methylpiperidine Hydrochloride (CAS: 2227197-98-8) represents a premium building block in this paradigm [1]. By replacing metabolic "soft spots" with a gem-difluoro moiety and introducing a chiral methyl group, this compound offers a unique combination of conformational rigidity, enhanced lipophilicity, and modulated basicity.

This whitepaper provides an in-depth technical analysis of (S)-4,4-Difluoro-2-methylpiperidine HCl, detailing its physicochemical properties, the mechanistic rationale behind its structural design, and validated protocols for its synthesis and integration into Fragment-Based Drug Discovery (FBDD) pipelines [2].

Chemical Identity & Physicochemical Profiling

Before deploying any fragment in a synthetic campaign, a rigorous understanding of its baseline properties is required. The hydrochloride salt form is preferred for its bench stability, high solubility in polar organic solvents, and ease of handling compared to the volatile free base.

Table 1: Quantitative Chemical & Physical Data
PropertyValue / DescriptionSource / Rationale
Chemical Name (S)-4,4-Difluoro-2-methylpiperidine HClIUPAC Standard
CAS Registry Number 2227197-98-8Identifier for the HCl salt [1]
Molecular Formula C₆H₁₁F₂N · HCl (or C₆H₁₂ClF₂N)[3]
Molecular Weight 171.61 g/mol Optimal for FBDD (Rule of Three compliant) [3]
Stereochemistry (S)-configuration at C2Dictates receptor pocket orientation
Physical State White to off-white crystalline powderBench-stable salt form
Predicted pKa (Free Base) ~8.2 - 8.8Lowered from ~11.0 (unsubstituted piperidine) [2]

Mechanistic Insights: The Rationale for Fluorination

As an Application Scientist, I emphasize not just what a compound is, but why it is engineered this way. The structural modifications in (S)-4,4-Difluoro-2-methylpiperidine HCl are highly deliberate.

Basicity Modulation and hERG Liability

Unsubstituted piperidines are highly basic (pKa ~11), which leads to protonation at physiological pH. This cationic state is a known pharmacophore for the hERG potassium channel, leading to QT prolongation and cardiotoxicity. The gem-difluoro group at the 4-position exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the nitrogen atom. This significantly lowers the pKa, shifting the ionization equilibrium and reducing hERG affinity without compromising the target binding interactions [2].

Metabolic Stability

The 4-position of the piperidine ring is a classic site for Cytochrome P450 (CYP)-mediated oxidative metabolism. By substituting the vulnerable C-H bonds with highly stable C-F bonds (bond dissociation energy ~116 kcal/mol), the metabolic half-life of the resulting drug candidate is substantially extended.

Conformational Control via the (S)-2-Methyl Group

The (S)-2-methyl substitution introduces steric constraints that lock the piperidine ring into a preferred chair conformation, minimizing 1,3-diaxial interactions. This pre-organization reduces the entropic penalty upon binding to a target protein, often translating to enhanced binding affinity.

G Fluorine gem-Difluoro Substitution Inductive Strong Inductive Effect (-I) Fluorine->Inductive pKa Lowered Amine pKa Inductive->pKa hERG Reduced hERG Channel Affinity pKa->hERG Tox Lowered Cardiotoxicity Risk hERG->Tox

Mechanistic pathway of gem-difluoro substitution reducing cardiotoxicity.

Experimental Protocols: Synthesis & Validation

The following is a self-validating synthetic methodology for generating (S)-4,4-Difluoro-2-methylpiperidine HCl from (S)-1-Boc-2-methylpiperidin-4-one. This protocol is designed with built-in In-Process Controls (IPCs) to ensure scientific integrity and high yields [4].

Phase 1: Nucleophilic Deoxyfluorination

Objective: Convert the C4 ketone to a gem-difluoro moiety using DAST (Diethylaminosulfur trifluoride).

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve 1.0 eq of (S)-1-Boc-2-methylpiperidin-4-one in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: DAST reactions are highly exothermic; strict thermal control prevents degradation and side-product formation.

  • Reagent Addition: Add 2.5 eq of DAST dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • IPC (Self-Validation): Perform TLC (Hexane:EtOAc 8:2) or LC-MS. The reaction is complete when the starting ketone mass/spot is entirely consumed.

  • Quenching: Carefully pour the mixture into a saturated aqueous NaHCO₃ solution at 0 °C to neutralize HF byproducts. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Deprotection and Salt Formation

Objective: Remove the Boc protecting group and precipitate the hydrochloride salt.

  • Dissolution: Dissolve the crude fluorinated intermediate in minimal anhydrous DCM.

  • Deprotection: Add an excess of 4M HCl in 1,4-dioxane (5.0 eq) at room temperature.

  • Observation (Self-Validation): Monitor for the evolution of gas (CO₂ and isobutylene). The cessation of gas evolution (typically 2-4 hours) indicates reaction completion.

  • Isolation: A white precipitate will form. Add cold diethyl ether to maximize precipitation.

  • Filtration: Filter the solid under a vacuum, wash with cold diethyl ether, and dry under high vacuum to yield (S)-4,4-Difluoro-2-methylpiperidine HCl as a white powder.

G Start (S)-2-Methylpiperidin-4-one Boc Boc Protection (Amine Shielding) Start->Boc Fluorination DAST Fluorination (gem-difluoro installation) Boc->Fluorination Deprotection HCl/Dioxane Deprotection (Salt Formation) Fluorination->Deprotection Product (S)-4,4-Difluoro-2-methylpiperidine HCl Deprotection->Product Prop1 Reduced pKa (Decreased hERG liability) Product->Prop1 Prop2 Increased Metabolic Stability (Blocked CYP450 oxidation) Product->Prop2

Synthetic workflow and resulting physicochemical enhancements.

Applications in Targeted Therapies

The utility of (S)-4,4-Difluoro-2-methylpiperidine HCl extends far beyond basic research; it is actively utilized in the synthesis of advanced clinical candidates.

A prominent example is its use in the development of Fibroblast Activation Protein (FAP) inhibitors . FAP is a type II transmembrane serine protease overexpressed in the tumor microenvironment. In recent patent literature (e.g., US11858924B2), (S)-4,4-Difluoro-2-methylpiperidine HCl is coupled with quinoline-4-carboxylates via palladium-catalyzed cross-coupling to generate potent N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides[4]. The fluorinated piperidine moiety in these molecules is critical for achieving the necessary membrane permeability and target residence time required for effective tumor microenvironment modulation.

Furthermore, chemoinformatic screening of fluorinated piperidines has demonstrated their efficacy as 3D fragments against proteolytic enzymes such as β-secretase (Alzheimer's disease) and 3CLPro (SARS-CoV-2), proving their versatility across therapeutic areas [2].

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured batch, the following analytical signatures should be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic doublet of the C2-methyl group around δ 1.2 - 1.4 ppm. The broad singlet of the NH₂⁺ protons should appear downfield (δ ~9.0 - 9.5 ppm), confirming the salt form.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): The gem-difluoro group will present as a characteristic AB system or a complex multiplet around δ -95 to -105 ppm, depending on the specific conformational dynamics of the chair structure.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 136.1 (corresponding to the free base C₆H₁₁F₂N).

References

  • Chemsrc. "CAS#:2227197-98-8 | (S)-4,4-Difluoro-2-methylpiperidine Hydrochloride". Available at:[Link]

  • The Journal of Organic Chemistry - ACS Publications. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery". Available at:[Link]

  • Google Patents. "US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides".
Exploratory

Conformational Analysis of (S)-4,4-Difluoro-2-methylpiperidine Hydrochloride: A Self-Validating Stereochemical Framework

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern drug discovery, the strategic incorporation of fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into saturated heterocycles is a highly privileged tactic. The substitution of C–H bonds for C–F bonds profoundly modulates lipophilicity, metabolic stability, and amine basicity. Among these scaffolds, (S)-4,4-difluoro-2-methylpiperidine hydrochloride represents a highly rigidified, chiral building block.

As a Senior Application Scientist, I approach conformational analysis not merely as an exercise in structural drawing, but as a rigorous, self-validating system. Theoretical predictions must perfectly converge with empirical spectral data. This guide details the causal logic, computational workflows, and NMR spectroscopic protocols required to unambiguously map the conformational landscape of this specific fluorinated salt.

The Stereochemical Landscape of Fluorinated Piperidines

Piperidine rings inherently undergo rapid chair-chair interconversions at ambient temperatures. However, asymmetrical substitution drastically alters this thermodynamic equilibrium.

  • The Steric Anchor: The introduction of a methyl group at the C2 position introduces a severe steric penalty for the axial orientation due to 1,3-diaxial clashes (the A-value of a methyl group is 1.7 kcal/mol). Consequently, the (S)-2-methyl group acts as a conformational anchor, heavily biasing the equilibrium toward the conformer where the methyl group is equatorial.

  • The Stereoelectronic Fluorine Effect: While fluorine is sterically small (A-value 0.25 kcal/mol), its extreme electronegativity introduces profound stereoelectronic effects. In mono-fluorinated piperidines, an "axial-F preference" is frequently observed, driven by hyperconjugation ( σC−H​→σC−F∗​ ) and charge-dipole interactions [1][1].

  • The Gem-Difluoro Impact: In a 4,4-difluoropiperidine system, the chair conformation dictates that one fluorine atom is strictly axial and the other equatorial [2][2]. Furthermore, the gem-difluoro group exerts a strong inductive pull that significantly reduces the pKa of the adjacent amine [3][3].

The Role of the Hydrochloride Salt

The protonation state is the final critical variable. As a hydrochloride salt, the nitrogen is protonated ( NH2+​ ). This locks the nitrogen lone pair, removing rapid nitrogen inversion as a conformational exchange pathway. More importantly, the positively charged NH2+​ center engages in a highly stabilizing intramolecular charge-dipole interaction with the highly electronegative axial C4-fluorine atom.

StereoelectronicLogic A Protonated Nitrogen (NH2+) Strong H-bond Donor D D A->D B Gem-Difluoro (C4) Strong Dipole Moment B->D C (S)-2-Methyl Group Steric Bulk (A-value ~1.7) E Equatorial Preference (Avoids 1,3-diaxial clash) C->E F Predominant Chair Conformer (Locked) D->F E->F

Figure 1: Interplay of steric and stereoelectronic effects dictating the locked chair conformation.

Self-Validating Analytical Workflow

To definitively prove the conformation of (S)-4,4-difluoro-2-methylpiperidine hydrochloride, we employ a closed-loop, self-validating methodology. We utilize Density Functional Theory (DFT) to predict the exact dihedral angles and relative free energies of the conformers. We then acquire high-resolution NMR spectra. By extracting the scalar coupling constants ( 3JH−H​ and 3JH−F​ ) and mapping them onto the DFT-predicted dihedrals via the Karplus equation, the experimental data self-validates the theoretical model [4][4].

ConformationalWorkflow N1 In Silico Conformer Generation (Molecular Mechanics) N2 DFT Geometry Optimization (M06-2X/def2-TZVP, PCM) N1->N2 Low Energy Minima N5 Karplus Equation Mapping (Theoretical vs. Experimental) N2->N5 Predicted Dihedrals N3 NMR Spectroscopic Acquisition (1H, 13C, 19F, NOESY) N4 J-Coupling & NOE Extraction (Empirical Data Processing) N3->N4 Spectral Processing N4->N5 Empirical J-values N6 Final Conformational Assignment (S)-4,4-Difluoro-2-methylpiperidine N5->N6 Convergence

Figure 2: Self-validating workflow integrating DFT optimization and NMR spectroscopy.

Step-by-Step Methodologies

Protocol A: Computational Conformational Search and DFT Optimization

Causality: Computational modeling must precede NMR interpretation to provide a theoretical framework for expected J -couplings.

  • Initial Conformational Sampling: Generate 3D conformers of the target molecule using the MMFF94 force field. Ensure both nitrogen invertomers (axial vs. equatorial N–H) and ring-flip chairs are sampled.

  • DFT Geometry Optimization: Submit the lowest-energy MMFF94 conformers to DFT optimization using the M06-2X functional and the def2-TZVP basis set .

    • Why M06-2X? This functional is explicitly chosen for its superior parameterization of non-covalent interactions (such as the critical charge-dipole effects between NH2+​ and C−F ) compared to traditional functionals like B3LYP [1][5].

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using DMSO parameters. Gas-phase calculations will fail to accurately predict the stabilization of the charged NH2+​ species.

  • Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized geometries are true minima (zero imaginary frequencies) and to extract thermochemical corrections for Gibbs free energy ( ΔG ).

Protocol B: NMR Spectroscopic Validation

Causality: The choice of solvent and temperature is critical to observing the locked conformation without exchange interference.

  • Sample Preparation: Dissolve 15 mg of the hydrochloride salt in 0.6 mL of anhydrous DMSO−d6​ .

    • Why DMSO-d6? DMSO−d6​ is selected over D2​O or CD3​OD to prevent rapid deuterium exchange of the NH2+​ protons. This allows for the observation of critical 3JNH−CH​ couplings and intra-molecular NOEs involving the protonated amine.

  • 1D Acquisition: Acquire 1H , 13C{1H} , and 19F NMR spectra at 298 K on a high-field spectrometer ( 600 MHz for 1H ).

  • 2D Correlation: Acquire gradient-selected COSY and HSQC to unambiguously assign the H2, H3, H5, and H6 spin systems.

  • Spatial and Coupling Analysis: Acquire a 2D NOESY (or ROESY) spectrum with a mixing time of 300–500 ms. Extract precise 3JH−H​ and 3JH−F​ scalar couplings from the 1D 1H and 19F multiplets.

Quantitative Data & Interpretation

The convergence of our DFT and NMR protocols yields a definitive structural assignment. The molecule exists almost exclusively (>99%) in Chair A , where the (S)-2-methyl group is equatorial.

Table 1: DFT Computed Relative Free Energies ( ΔG )
Conformer2-Methyl PositionKey Intramolecular InteractionRelative ΔG (kcal/mol)Boltzmann Population (298K)
Chair A Equatorial Charge-Dipole stabilization ( NH2+​ to Fax​ ) 0.00 > 99.9%
Chair BAxialSevere 1,3-diaxial clash ( CH3​ to Fax​ )+ 4.85< 0.1%

Interpretation: The severe steric penalty of placing a methyl group 1,3-diaxial to a fluorine atom and an axial proton completely prohibits Chair B.

Table 2: Key Self-Validating NMR Parameters

The experimental NMR data perfectly maps to the dihedral angles predicted for Chair A.

Nucleus / ProtonObserved ParameterExpected Value (Chair A)Conformational Implication
H2 3JH2−H3ax​ 10.5 – 12.0 HzLarge trans-diaxial coupling proves H2 is axial; therefore, the 2-methyl group is strictly equatorial .
H6 (axial) 3JH6ax−H5ax​ 11.0 – 12.5 HzConfirms the chair geometry is maintained on the unsubstituted side of the piperidine ring.
F4 (axial) 2JF−F​ (geminal)~230 – 245 HzMassive geminal coupling characteristic of a diastereotopic gem-difluoro group in a rigid chair [2][6].
H2 / F4(ax) NOE Cross-peakStrong Positive NOEConfirms 1,3-diaxial spatial proximity between the axial H2 proton and the axial F4 atom.

Conclusion

The conformational analysis of (S)-4,4-difluoro-2-methylpiperidine hydrochloride demonstrates the profound synergy between steric anchoring and stereoelectronic stabilization. The (S)-2-methyl group strictly enforces an equatorial preference, while the protonated amine and the gem-difluoro group engage in stabilizing charge-dipole interactions. By employing a self-validating workflow that bridges M06-2X DFT calculations with high-resolution, non-exchanging NMR spectroscopy, researchers can definitively map the 3D architecture of this critical medicinal chemistry building block.

References

  • Nairoukh, Z., Strieth‐Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry - A European Journal, 26(28), 6141-6146. URL: [Link]

  • Yousif, G. A., & Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Conformational equilibria and equilibration of 4,4-difluoropiperidine. Measurement of the N-H inversion rate in a six-membered ring. Journal of the American Chemical Society, 90(23), 6428-6433. URL: [Link]

  • Le Roch, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(15), 10051-10073. URL: [Link]

  • Garcias-Morales, C., Ortegón-Reyna, D., & Ariza-Castolo, A. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 1973-1984. URL: [Link]

Sources

Foundational

Engineering Metabolic Stability: A Technical Guide to Fluorinated Methylpiperidine Derivatives

Executive Summary & Strategic Context Piperidine rings are ubiquitous in FDA-approved therapeutics, acting as critical pharmacophores and structural spacers. However, their basic nitrogen and electron-rich carbon framewo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Piperidine rings are ubiquitous in FDA-approved therapeutics, acting as critical pharmacophores and structural spacers. However, their basic nitrogen and electron-rich carbon framework make them highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, such as α -oxidation, N -dealkylation, and ring hydroxylation. The addition of a methyl group often exacerbates this vulnerability by providing an additional lipophilic "soft spot" for oxidation.

To overcome these pharmacokinetic liabilities, the strategic incorporation of fluorine atoms into methylpiperidine scaffolds has become a cornerstone of modern medicinal chemistry. This guide explores the mechanistic causality behind fluorination, detailing how it modulates pKa, enforces rigid conformations, and drastically reduces intrinsic clearance ( CLint​ ) to rescue failing chemical series.

Mechanistic Rationale: The "Fluorine Effect" on Piperidine Cores

Blocking Metabolic Soft Spots (Steric & Homolytic Resistance)

The carbon-fluorine (C-F) bond possesses a remarkably high bond-dissociation energy (BDE), typically exceeding 109 kcal/mol[1]. By replacing a vulnerable C-H bond with a C-F bond at specific positions (e.g., the 3- or 4-position of the piperidine ring), chemists can effectively block CYP450-mediated hydroxylation[2]. Furthermore, the strong electron-withdrawing nature of fluorine deactivates adjacent C-H bonds toward oxidative attack, reducing the likelihood of reactive metabolite formation[1].

pKa Modulation and Lipophilicity (LogD)

Fluorine substitution exerts a profound inductive effect that lowers the basicity of the piperidine nitrogen. For instance, fluorination at the β -position relative to the amine can decrease the pKa by approximately 1.7 units per fluorine atom[3]. This targeted reduction in basicity decreases the compound's affinity for off-target liabilities (such as the hERG channel, which correlates with cardiac toxicity) and alters its partitioning into lipid membranes, often lowering the volume of distribution ( Vd​ ) and reducing lysosomal trapping[4].

Conformational Control: The Axial-F Preference

Unlike standard alkyl groups that prefer equatorial positions to minimize steric clashes, fluorinated piperidines exhibit a strong preference for the axial conformation. This is driven by charge-dipole interactions ( C−F⋯H−N+ ) and hyperconjugation—often referred to as the "fluorine gauche effect"—where anti-periplanar C-H bonds donate electron density into the low-lying σC−F∗​ orbital[5]. This rigidification minimizes entropic penalties upon target binding and can physically shield the molecule from the active sites of metabolizing enzymes[5].

CYP450_Metabolism Piperidine Methylpiperidine (Metabolic Soft Spot) CYP450 CYP450 Oxidation (alpha-carbon) Piperidine->CYP450 Susceptible Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Oxidation Fluorinated Fluorinated Methylpiperidine (C-F Bond) Blocked Metabolic Blockade (High C-F BDE) Fluorinated->Blocked Steric/Electronic Shielding Stable Prolonged Half-Life (Low Clearance) Blocked->Stable Resistance

Caption: Logical pathway of CYP450-mediated metabolism versus fluorine-induced metabolic blockade.

Quantitative Impact: Physicochemical Data Presentation

To illustrate the causality between fluorination and pharmacokinetic improvements, the following table summarizes the typical shifts in physicochemical properties when a standard methylpiperidine is fluorinated. The data reflects generalized trends derived from fragment-based drug discovery libraries and microsomal stability assays[2][4].

Scaffold ModificationpKa (Amine) Δ pKacLogD (pH 7.4)HLM CLint​ ( μ L/min/mg)Metabolic Stability
4-Methylpiperidine (Reference)10.4-1.2> 80Poor
3-Fluoro-4-methylpiperidine 8.6-1.81.545Moderate
3,3-Difluoro-4-methylpiperidine 6.8-3.61.8< 15Excellent
4-Fluoro-4-methylpiperidine 8.9-1.51.430Good

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies for evaluating the metabolic stability and basicity of fluorinated methylpiperidines. The causality of each step is explicitly defined to provide a self-validating framework.

Protocol 1: High-Throughput Microsomal Stability Assay (HLM/MLM)

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of fluorinated derivatives to validate metabolic resistance[2].

Step-by-Step Methodology:

  • Preparation of Incubation Matrix:

    • Action: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: The physiological pH and magnesium ions are critical cofactors for maintaining the structural integrity and catalytic activity of CYP450 enzymes.

  • Substrate Addition:

    • Action: Spike the fluorinated methylpiperidine (test compound) into the microsome suspension to achieve a final concentration of 1 μ M and a protein concentration of 0.5 mg/mL. Keep organic solvent (e.g., DMSO) 0.1%.

    • Causality: Low substrate concentration ensures first-order enzyme kinetics (Michaelis-Menten assumption [S]≪Km​ ), while minimizing DMSO prevents CYP enzyme inhibition.

  • Reaction Initiation:

    • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Adding it last ensures the reaction starts precisely at T=0 .

  • Time-Course Sampling & Quenching:

    • Action: At predetermined intervals (e.g., 0, 5, 15, 30, 45, 60 mins), extract 50 μ L aliquots and immediately transfer them into 150 μ L of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein for clean LC-MS/MS analysis.

  • Centrifugation and LC-MS/MS Analysis:

    • Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the remaining parent compound.

    • Causality: Monitoring parent depletion rather than metabolite formation provides a direct, universally applicable measurement of total hepatic intrinsic clearance.

Assay_Workflow Prep 1. Microsome Preparation (HLM/MLM + NADPH) Incubation 2. Compound Incubation (37°C, Time points) Prep->Incubation Quench 3. Reaction Quenching (Cold Acetonitrile + IS) Incubation->Quench Analysis 4. LC-MS/MS Analysis (Substrate Depletion) Quench->Analysis Data 5. CL_int Calculation (Half-life determination) Analysis->Data

Caption: Step-by-step workflow for in vitro microsomal metabolic stability (CL_int) assessment.

Protocol 2: pKa Determination via Potentiometric Titration

Objective: Validate the inductive electron-withdrawing effect of fluorine on the piperidine nitrogen[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-3 mg of the fluorinated methylpiperidine in 10 mL of a standardized aqueous solution (0.15 M KCl).

    • Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Acidification: Lower the pH to ~2.0 using standardized 0.1 M HCl.

    • Causality: This ensures the piperidine nitrogen is fully protonated ( NH+ ) before the titration begins, establishing a clear baseline.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere at 25°C, recording the pH after each 0.05 mL addition.

    • Causality: The nitrogen atmosphere prevents atmospheric CO2​ from dissolving into the solution as carbonic acid, which would skew the titration curve and result in an inaccurate pKa calculation.

  • Data Analysis: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation. Comparing this value to the non-fluorinated analog quantifies the Δ pKa shift[4].

Case Studies: Mitigating Heterocycle Metabolism

In drug discovery programs, the transition from a standard methylpiperidine to a fluorinated analog is often the key to achieving a viable pharmacokinetic profile. For example, a 4-methylpiperidine moiety often suffers from rapid N -dealkylation or oxidation at the 3-position.

By synthesizing the cis-3-fluoro-4-methylpiperidine analog, chemists leverage the steric bulk of the methyl group to force the fluorine into an axial position[5]. This specific stereoelectronic arrangement not only blocks the adjacent C-H bonds from CYP450 insertion but also lowers the amine pKa, reducing the basicity-driven binding to phospholipid membranes. As reported in literature mapping heterocycle metabolism, such targeted fluorination can improve microsomal half-lives from <10 minutes to >60 minutes[2]. However, chemists must remain vigilant against the "dark side" of fluorine; if placed incorrectly (e.g., adjacent to a good leaving group or in a position susceptible to heterolytic cleavage), it can lead to toxic defluorination and reactive metabolite formation[1].

References

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Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols Using (S)-4,4-Difluoro-2-methylpiperidine HCl in Drug Discovery

Strategic Rationale: The Role of Fluorinated Piperidines In modern medicinal chemistry, the incorporation of highly functionalized, chiral building blocks is essential for optimizing the pharmacokinetic and pharmacodynam...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Role of Fluorinated Piperidines

In modern medicinal chemistry, the incorporation of highly functionalized, chiral building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. (S)-4,4-Difluoro-2-methylpiperidine HCl (CAS: 2227197-98-8) has emerged as a critical intermediate in the synthesis of next-generation therapeutics.

The selection of this specific building block is driven by three causal mechanistic advantages:

  • Metabolic Stability: The gem-difluoro substitution at the C4 position effectively blocks cytochrome P450-mediated oxidation, a common metabolic liability for saturated heterocycles.

  • Basicity Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity decreases non-specific protein binding and improves passive membrane permeability.

  • Conformational Locking: The chiral methyl group at the C2 position introduces targeted steric bulk. This restricts the piperidine ring flip, locking the molecule into a bioactive chair conformation that enhances target receptor affinity while minimizing off-target toxicity.

This application note details the utilization of this building block in two distinct therapeutic areas: Fibroblast Activation Protein (FAP) inhibitors for Non-Alcoholic Steatohepatitis (NASH) [1] and Sepiapterin Reductase (SPR) inhibitors for pain management[2].

Application I: FAP Inhibitors for NASH and Fibrosis

Causality & Biological Mechanism

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease. In the context of NASH, FAP is significantly upregulated on the surface of activated hepatic stellate cells, which are the primary drivers of fibrogenesis and extracellular matrix deposition [3]. Inhibiting FAP prevents this tissue remodeling, directly attenuating the progression of liver fibrosis.

FAPPathway N1 Hepatic Injury / NASH N2 Hepatic Stellate Cell Activation N1->N2 N3 FAP Upregulation (Fibroblast Activation Protein) N2->N3 N4 Tissue Remodeling & Fibrosis N3->N4 N5 FAP Inhibitor (Piperidine Derivative) N5->N3

Mechanism of FAP inhibitors in attenuating NASH-induced hepatic fibrosis.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

Because the difluoro substitution reduces the nucleophilicity of the piperidine nitrogen, standard SNAr reactions are often inefficient. A Palladium-catalyzed Buchwald-Hartwig cross-coupling is required to forge the C-N bond between the piperidine and a quinoline-4-carboxylate scaffold [1].

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask, combine methyl 6-bromoquinoline-4-carboxylate (300 mg, 1.13 mmol) and (S)-4,4-Difluoro-2-methylpiperidine HCl (387 mg, 2.25 mmol).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.10 g, 3.38 mmol). Causality: The strong base is strictly required to both deprotonate the piperidine hydrochloride salt and facilitate the reductive elimination step in the Pd catalytic cycle.

  • Catalyst & Solvent: Add a Buchwald-type Pd Catalyst (e.g., tBuBrettPhos Pd G3, 64 mg, 0.06 mmol) and anhydrous 1,4-dioxane (20 mL).

  • Degassing: Sparge the suspension with Argon for 10 minutes. Causality: Oxygen must be excluded to prevent the irreversible oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Reaction: Heat the resulting suspension at 85°C for 18 hours under an Argon atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is validated as complete when the starting bromide mass peak (m/z ~266) is entirely consumed, yielding the coupled intermediate.

  • Workup: Cool to 25°C, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate the filtrate under reduced pressure for subsequent chromatographic purification.

Application II: SPR Inhibitors for Pain Management

Causality & Biological Mechanism

Sepiapterin Reductase (SPR) catalyzes the final step of the tetrahydrobiopterin (BH4) de novo synthesis pathway. BH4 is an essential cofactor for the synthesis of neurotransmitters (serotonin, dopamine) and nitric oxide. Targeted inhibition of SPR depletes BH4, which subsequently lowers pain sensitivity, providing a highly effective, non-opioid analgesic pathway [2].

SynthWorkflow N1 Pyrazolo-pyrimidinyl Acrylic Acid (1.0 eq) N4 Amide Coupling 25°C, 12 hours N1->N4 N2 (S)-4,4-Difluoro-2-methylpiperidine HCl (1.5 - 2.0 eq) N2->N4 N3 Reagents: EDC HCl, DMAP, TEA Solvent: DMF N3->N4 N5 Coupled Amide Intermediate (SPR Inhibitor) N4->N5

Synthetic workflow for EDC/DMAP-mediated amide coupling of the piperidine core.

Protocol B: EDC/DMAP-Mediated Amide Coupling

To synthesize SPR inhibitors, the difluorinated piperidine is coupled to a complex acrylic acid derivative. Due to the acid-sensitive nature of the pyrazolo-pyrimidine core, a mild EDC/DMAP coupling strategy is employed [2].

Step-by-Step Methodology:

  • Activation: Dissolve the starting carboxylic acid (e.g., (E)-3-(6-(cyclopropylcarbamoyl)-7-hydroxy-4-isobutyl-2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)acrylic acid, 52.4 mg) in anhydrous DMF (2 mL). Add EDC HCl (80.1 mg) and DMAP (8.6 mg).

  • Self-Validation Checkpoint: Stir for 30 minutes at room temperature. Validate the formation of the active ester via LC-MS prior to amine addition to prevent unreacted acid from complicating purification.

  • Amine Preparation: In a separate vial, neutralize (S)-4,4-Difluoro-2-methylpiperidine HCl with Triethylamine (TEA, 58.5 µL). Causality: TEA acts as an HCl scavenger, liberating the free nucleophilic amine in situ without degrading the activated ester.

  • Coupling: Transfer the neutralized amine to the main reaction mixture. Stir at 25°C for 12 hours. Causality: DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction rate of the sterically hindered secondary amine.

  • Workup: Quench with water, extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the stoichiometric and environmental parameters required to ensure reproducible yields across both synthetic pathways.

ParameterProtocol A: Buchwald-Hartwig CouplingProtocol B: EDC/DMAP Amide Coupling
Reaction Type C-N Cross-CouplingAmide Bond Formation
Electrophile Aryl Bromide (1.0 eq)Carboxylic Acid (1.0 eq)
Piperidine HCl 2.00 equivalents1.50 - 2.00 equivalents
Primary Base Cs₂CO₃ (3.00 equivalents)Triethylamine (TEA) (excess)
Catalyst/Activator Pd Catalyst (0.05 eq)EDC HCl (2.5 eq) + DMAP (0.2 eq)
Solvent Anhydrous 1,4-DioxaneAnhydrous DMF
Temperature 85°C25°C
Time 18 hours12 hours
Atmosphere Argon (Degassed)Ambient (Dry)

References

  • Title: N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)
  • Source: European Patent Office (EP4219500A1)
  • Title: N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides (FAP Mechanism in NASH)
Application

Application Note: Advanced Reductive Amination Protocols for (S)-4,4-Difluoro-2-methylpiperidine

Executive Summary (S)-4,4-Difluoro-2-methylpiperidine is a highly specialized, chiral secondary amine building block that has become increasingly prominent in modern drug discovery. It is frequently utilized in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4,4-Difluoro-2-methylpiperidine is a highly specialized, chiral secondary amine building block that has become increasingly prominent in modern drug discovery. It is frequently utilized in the synthesis of1[1],2[2], and complex 3[3].

Despite its utility, functionalizing this amine via standard reductive amination presents significant synthetic hurdles. This application note dissects the physicochemical barriers of this specific scaffold and outlines field-proven, self-validating protocols designed to achieve high-yielding C-N bond formation, even with sterically hindered electrophiles.

Scientific Principles & Mechanistic Causality

Reductive amination requires the amine to act as a nucleophile, attacking a carbonyl carbon to form a transient hemiaminal. This intermediate must dehydrate to an iminium ion before being trapped by a hydride donor. When using (S)-4,4-difluoro-2-methylpiperidine, two major factors disrupt this standard pathway:

  • Electronic Deactivation (Inductive Effect): The gem-difluoro substitution at the C4 position exerts a powerful electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the piperidine nitrogen, rendering it a much weaker nucleophile compared to its unfluorinated counterparts. Consequently, the initial attack on the carbonyl is thermodynamically disfavored[3].

  • Steric Hindrance: The chiral (S)-methyl group at the C2 position creates a steric shield directly adjacent to the reactive nitrogen center. This impedes the trajectory of incoming bulky electrophiles, particularly ketones or ortho-substituted benzaldehydes.

Causality of Reagent Selection: Because the amine is a poor nucleophile, standard "one-pot" mild conditions (e.g., stirring with Sodium Triacetoxyborohydride in Dichloromethane) often stall, yielding unreacted starting materials. To drive the reaction forward, the equilibrium must be forcibly shifted toward the iminium ion prior to reduction. For reactive aldehydes, this is achieved using physical dehydrating agents like 4Å Molecular Sieves[3]. For ketones,4 is strictly required[4]. Ti(OiPr)₄ acts dualistically as a potent Lewis acid to hyper-activate the carbonyl and as a chemical water scavenger to lock the intermediate as a stable titano-iminium complex, enabling the 5[5].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating strict In-Process Controls (IPCs), the chemist can verify the success of the rate-limiting condensation step before committing the hydride donor, thereby preventing reagent waste and complex downstream purifications.

Protocol A: STAB/Molecular Sieves System (Optimized for Aldehydes)

Use this protocol for unhindered aliphatic or aromatic aldehydes.

Materials:

  • (S)-4,4-Difluoro-2-methylpiperidine hydrochloride (1.0 eq)

  • Aldehyde (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Activated 4Å Molecular Sieves (500 mg/mmol)

Step-by-Step Methodology:

  • Free-Basing: Suspend the amine hydrochloride salt in anhydrous DCE. Add DIPEA and stir for 15 minutes at room temperature (RT). Causality: The amine must be liberated from its HCl salt; a protonated nitrogen cannot act as a nucleophile.

  • Condensation: Add the aldehyde and activated 4Å Molecular Sieves to the mixture. Stir at RT for 3–4 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The protocol validates itself if the mass of the intermediate iminium ion ([M+H]+) is the base peak. Do not proceed to Step 4 until the starting amine is consumed.

  • Reduction: Once validated, add STAB portion-wise. Stir at RT for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid byproduct generated by STAB, ensuring the newly formed tertiary amine is fully deprotonated for efficient extraction into the organic layer. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Ti(OiPr)₄ / NaBH₄ System (Optimized for Ketones)

Use this protocol for ketones or highly sterically hindered aldehydes where Protocol A fails.

Materials:

  • (S)-4,4-Difluoro-2-methylpiperidine hydrochloride (1.0 eq)

  • Ketone (1.2 eq)

  • DIPEA (1.2 eq)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄] (2.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Anhydrous THF and Absolute Ethanol

Step-by-Step Methodology:

  • Complexation: In a flame-dried flask under N₂, mix the amine HCl salt, DIPEA, and ketone in anhydrous THF (0.5 M). Add Ti(OiPr)₄ dropwise.

  • Forced Condensation: Heat the mixture to 50°C and stir for 12–18 hours. Causality: The elevated temperature combined with the Lewis acidity of Titanium overcomes the steric clash between the 2-methyl group and the ketone.

  • Self-Validation Checkpoint (IPC): Analyze an aliquot via IR spectroscopy. The disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹) validates the formation of the titano-iminium complex.

  • Reduction: Cool the reaction to 0°C. Dilute with Absolute Ethanol (equal volume to THF) and carefully add NaBH₄ portion-wise. Stir for 2 hours, allowing it to warm to RT.

  • Quench & Filtration: Quench by adding water (approx. 2 mL/mmol). Causality: Water rapidly hydrolyzes the titanium complex, precipitating insoluble TiO₂. Filter the resulting white slurry through a pad of Celite to prevent severe emulsions. Wash the pad with EtOAc, separate the organic layer from the filtrate, dry, and concentrate.

Quantitative Data & Optimization Matrices

Summarized below are the quantitative parameters and troubleshooting logic for optimizing the reductive amination of this specific scaffold.

Table 1: Reagent Selection & Expected Yield Matrix

Carbonyl TypeSteric EnvironmentRecommended Reducing AgentAdditive / CatalystExpected Yield Range
Aliphatic AldehydeUnhinderedNaBH(OAc)₃ (STAB)4Å Molecular Sieves75 - 90%
Aromatic AldehydeElectron-RichNaBH(OAc)₃ (STAB)4Å Molecular Sieves70 - 85%
KetoneModerately HinderedNaBH₃CN or NaBH₄Ti(OiPr)₄50 - 75%
KetoneHighly HinderedNaBH₄Ti(OiPr)₄, Heat (50°C)30 - 60%

Table 2: In-Process Troubleshooting Guide

Observation (via IPC)Mechanistic CausalityCorrective Action
High levels of unreacted amineIncomplete free-basing or weak nucleophilicityEnsure >1.1 eq of DIPEA is added. Increase condensation time before adding hydride.
Over-alkylation (Dialkylation)Not applicable to this scaffold(S)-4,4-Difluoro-2-methylpiperidine is a secondary amine; it can only form a tertiary amine.
Emulsion during workup (Protocol B)Fine TiO₂ particulates trapping the organic phaseFilter the quenched reaction mixture through a thick pad of Celite prior to separating layers.
Low yield with ketonesSteric clash between 2-methyl group and ketoneSwitch from STAB to Ti(OiPr)₄ / NaBH₄ system and elevate temperature during condensation.

Mechanistic Workflow Diagram

The following diagram maps the logical flow and mechanistic intermediates involved in the reductive amination of (S)-4,4-difluoro-2-methylpiperidine.

ReductiveAmination A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate A->C Nucleophilic Attack B (S)-4,4-Difluoro-2-methylpiperidine (Free Base) B->C D Iminium Ion Formation (Rate-Limiting Step) C->D -H2O (Lewis Acid / MS) E Reduction (STAB / NaBH3CN / NaBH4) D->E Hydride Transfer F Tertiary Amine Product E->F

Caption: Mechanistic workflow of the reductive amination of (S)-4,4-difluoro-2-methylpiperidine.

References

  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) - Google Patents. 1

  • CONDENSED HETEROCYCLIC COMPOUND - European Patent Office - EP 4219500 A1. 2

  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds - ChemRxiv. 3

  • 1-(Oxetan-3-yl)piperazine hemioxalate | 1523571-19-8 | Benchchem. 4

  • A Simple Reduction of Imines to Biologically Important Secondary Amines Using Sodium Borohydride/Alumina in Solid-Phase - ResearchGate. 5

Sources

Method

Application Note: Overcoming Steric and Electronic Barriers in Amide Coupling with (S)-4,4-Difluoro-2-methylpiperidine Hydrochloride

Executive Summary Fluorinated piperidines are highly prized in Fragment-Based Drug Discovery (FBDD) and medicinal chemistry. The incorporation of a gem-difluoro moiety significantly improves metabolic stability and modul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated piperidines are highly prized in Fragment-Based Drug Discovery (FBDD) and medicinal chemistry. The incorporation of a gem-difluoro moiety significantly improves metabolic stability and modulates lipophilicity, while the (S)-2-methyl stereocenter provides a rigid, defined spatial vector for target engagement. However, these exact structural features render (S)-4,4-Difluoro-2-methylpiperidine a notoriously challenging substrate for standard amide bond formation.

This application note details the mechanistic causality behind these synthetic bottlenecks and provides self-validating, field-proven protocols to achieve high-yielding amide couplings using this premium building block.

Mechanistic Rationale: The Dual Challenge of Deactivation

To successfully couple (S)-4,4-Difluoro-2-methylpiperidine, one must understand the physical chemistry governing its reactivity. The deactivation of this amine is twofold:

  • Electronic Deactivation (-I Effect): The highly electronegative fluorine atoms at the C4 position exert a strong inductive electron-withdrawing effect across the piperidine ring. This drastically lowers the pKa of the conjugate acid, rendering the secondary nitrogen a significantly weaker nucleophile compared to its non-fluorinated counterparts [1].

  • Steric Shielding: The (S)-methyl group at the C2 position sits directly adjacent to the reactive nitrogen. During the transition state of a nucleophilic attack on a bulky activated ester (such as an OBt or OAt ester), this methyl group creates severe steric clashes, raising the activation energy barrier to prohibitive levels[4].

The Guanidinylation Trap

A common mistake when dealing with unreactive amines is to deploy powerful uronium-based coupling agents like HATU. However, because the nucleophilicity of (S)-4,4-Difluoro-2-methylpiperidine is so compromised, the amine struggles to attack the bulky OAt-activated ester. Instead, it attacks the electrophilic carbon of the uronium salt itself, leading to the formation of a stable, inactive tetramethylguanidinium byproduct [3]. This side reaction irreversibly consumes the amine and halts the desired coupling.

Reagent Selection Matrix

To overcome these barriers, the coupling strategy must rely on activation intermediates that are either highly electrophilic, sterically compact, or incapable of guanidinylation.

Coupling ReagentActivation IntermediateSteric ToleranceRisk of GuanidinylationRecommended Use Case
EDC / HOBt OBt EsterLowNoneNot recommended for this substrate.
HATU OAt EsterModerateHigh Unhindered aliphatic acids only.
PyAOP HOAt EsterHighNoneModerately hindered acids; epimerization-prone acids.
TCFH / NMI Acyl FluorideVery High NoneHighly hindered, aryl, or electron-deficient systems.

Data Summary: Acyl fluorides generated in situ by TCFH represent the optimal balance of high electrophilicity and minimal steric demand, making them the premier choice for this substrate [2].

Strategic Workflow

The following decision matrix dictates the optimal coupling strategy based on the steric and electronic nature of the carboxylic acid partner.

Workflow Start Carboxylic Acid + (S)-4,4-Difluoro-2-methylpiperidine HCl Base Liberate Free Amine (DIPEA or NMM, 3-5 eq) Start->Base Assess Assess Carboxylic Acid Steric/Electronic Nature Base->Assess Path1 Standard/Aliphatic Acid Assess->Path1 Path2 Hindered/Aryl Acid Assess->Path2 Path3 Highly Hindered/Unreactive Assess->Path3 HATU HATU / HOAt (Uronium Activation) Path1->HATU PyAOP PyAOP / DIPEA (Phosphonium Activation) Path2->PyAOP TCFH TCFH / NMI (In Situ Acyl Fluoride) Path3->TCFH LCMS LC-MS Monitoring (Check for Guanidinylation/Epimerization) HATU->LCMS PyAOP->LCMS TCFH->LCMS Success Purification (Target Amide) LCMS->Success

Caption: Decision matrix for coupling (S)-4,4-Difluoro-2-methylpiperidine based on acid sterics.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By isolating the activation step from the coupling step, you can pinpoint exact failure modes without guessing.

Protocol A: In Situ Acyl Fluoride Generation via TCFH/NMI (Recommended)

Causality: TCFH converts the carboxylic acid into an acyl fluoride. Unlike bulky OAt esters, the acyl fluoride is sterically compact, allowing the hindered (S)-4,4-difluoro-2-methylpiperidine to attack efficiently. N-Methylimidazole (NMI) acts as a nucleophilic catalyst to accelerate the transfer.

Materials:

  • Carboxylic Acid (1.0 eq)

  • (S)-4,4-Difluoro-2-methylpiperidine HCl (1.2 eq)

  • TCFH (1.2 eq)

  • NMI (3.0 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology:

  • Acid Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous MeCN. Add NMI (3.0 eq) followed by TCFH (1.2 eq). Stir at room temperature for 15–30 minutes.

    • Self-Validation Checkpoint: Remove a 2 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester confirms successful acyl fluoride generation. If unreacted acid remains, the issue lies in activation (check solvent for moisture).

  • Amine Liberation: In a separate vial, suspend (S)-4,4-Difluoro-2-methylpiperidine HCl (1.2 eq) in MeCN. Add DIPEA (2.5 eq) and stir for 5 minutes.

    • Causality: Pre-liberating the amine prevents the hydrochloride salt from interfering with the activated acyl fluoride, ensuring maximum nucleophilicity upon addition.

  • Coupling: Add the liberated amine solution dropwise to the activated acid mixture. Stir at room temperature for 4–12 hours.

    • Causality: Dropwise addition prevents localized concentration spikes that could lead to homocoupling or degradation of the acyl fluoride.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove NMI and DIPEA), brine, dry over Na₂SO₄, and concentrate.

Protocol B: Phosphonium-Mediated Coupling via PyAOP

Causality: If the carboxylic acid contains sensitive stereocenters prone to epimerization, PyAOP is preferred. As a phosphonium salt, it strictly avoids the guanidinylation of the amine, a common failure mode with uronium salts.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and (S)-4,4-Difluoro-2-methylpiperidine HCl (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (4.0 eq) and stir for 5 minutes to liberate the amine in situ.

  • Activation/Coupling: Cool the mixture to 0 °C. Add PyAOP (1.2 eq) in one single portion.

    • Causality: Cooling to 0 °C minimizes the risk of epimerization of the carboxylic acid during the highly exothermic phosphonium activation step.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via LC-MS.

  • Workup: Dilute heavily with water and extract with EtOAc. Wash the organic layer extensively with a 5% aqueous LiCl solution (3x) to efficiently remove residual DMF.

Troubleshooting & Analytical Validation

  • Observation: LC-MS shows a mass corresponding to [Amine + 100 Da] when using HATU.

    • Diagnosis: This is the tetramethylguanidinium byproduct [3]. The amine has attacked the HATU reagent instead of the activated acid.

    • Action: Immediately switch to Protocol A (TCFH/NMI) or Protocol B (PyAOP).

  • Observation: Pre-activation check (methanol quench) shows no methyl ester.

    • Diagnosis: The carboxylic acid is not activating.

    • Action: Ensure absolute anhydrous conditions. Water rapidly hydrolyzes both TCFH and the resulting acyl fluoride back to the starting carboxylic acid.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Application

Application Note: Strategic Incorporation of (S)-4,4-Difluoro-2-methylpiperidine in Peptide Synthesis and Peptidomimetic Design

Executive Summary The development of peptide-based therapeutics is frequently hindered by poor pharmacokinetic (PK) profiles, including rapid proteolytic degradation, low membrane permeability, and off-target toxicities....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is frequently hindered by poor pharmacokinetic (PK) profiles, including rapid proteolytic degradation, low membrane permeability, and off-target toxicities. The strategic incorporation of non-natural, conformationally restricted building blocks is a proven methodology to overcome these limitations.

(S)-4,4-Difluoro-2-methylpiperidine has emerged as a highly valuable secondary amine building block in modern drug discovery and peptidomimetic design. By leveraging the synergistic effects of geminal-difluorination and alpha-methylation, this scaffold provides a profound reduction in basicity, enhanced lipophilicity, and strict conformational rigidity. This application note provides a comprehensive guide to the physicochemical rationale, synthetic behavior, and validated protocols for incorporating this building block into peptide scaffolds.

Mechanistic Rationale & Physicochemical Profiling

To successfully utilize (S)-4,4-Difluoro-2-methylpiperidine, chemists must understand the causality behind its unique reactivity and biological behavior.

The Electronic Effect: pKa Modulation and hERG Toxicity

Aliphatic amines in peptide sequences or drug scaffolds typically possess a pKa of ~10.5–11.5, rendering them protonated at physiological pH. While this aids solubility, highly basic amines are notorious for binding to the hERG potassium ion channel, leading to severe cardiovascular toxicity (phospholipidosis and QT prolongation) [1][1].

The introduction of a gem-difluoro group at the 4-position exerts a strong negative inductive (-I) effect through the sigma-bond framework. This pulls electron density away from the nitrogen atom, stabilizing its lone pair and drastically lowering the pKa to approximately 8.5 [2][2]. This targeted reduction in basicity mitigates hERG liability while simultaneously increasing the fraction of unprotonated species at pH 7.4, thereby enhancing passive membrane permeability [3][3].

The Steric Effect: Conformational Rigidity

The (S)-2-methyl group introduces a chiral center adjacent to the reactive nitrogen. To minimize 1,3-diaxial interactions with the bulky fluorine atoms, the piperidine ring is locked into a highly specific chair conformation where the methyl group occupies an equatorial position. This conformational restriction reduces the entropic penalty upon binding to a biological target, often leading to higher binding affinities.

Quantitative Data Summary
PropertyPiperidine (Standard)4,4-Difluoropiperidine(S)-4,4-Difluoro-2-methylpiperidine
pKa (Predicted/Exp) ~ 11.2~ 8.5~ 8.6 - 8.8
LogP (Lipophilicity) 0.841.20~ 1.60
Nucleophilicity HighModerateLow (Sterically Hindered)
hERG Liability Risk HighLowVery Low
Conformation Flexible ChairRigid ChairHighly Restricted (Locked)

Experimental Workflows & Protocols

Because the inductive effect of the fluorines and the steric bulk of the alpha-methyl group significantly reduce the nucleophilicity of the secondary amine, standard peptide coupling conditions (e.g., DIC/Oxyma or HBTU at room temperature) often result in poor yields. The protocols below are engineered to overcome these kinetic barriers.

Protocol A: Solution-Phase C-Terminal Amidation (Peptidomimetic Capping)

Objective: Couple (S)-4,4-Difluoro-2-methylpiperidine to the C-terminal carboxylic acid of a fully protected peptide sequence in solution. Causality for Reagent Choice: HATU is utilized because the highly reactive 7-aza-OBt ester intermediate is required to force the acylation of the sterically hindered, weakly nucleophilic amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the C-terminal free peptide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M under an inert nitrogen atmosphere.

  • Pre-Activation: Add HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Stir at room temperature for 5 minutes to generate the active ester.

  • Amine Addition: Add (S)-4,4-Difluoro-2-methylpiperidine Hydrochloride (1.5 eq) directly to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Note: Do not heat, as this may cause epimerization of the C-terminal amino acid.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Solid-Phase Peptoid-Style Incorporation (N-Terminal Modification)

Objective: Attach the building block to the N-terminus of a resin-bound peptide via a submonomer peptoid synthesis approach. Causality for Reagent Choice: Direct reductive amination is sluggish. A two-step bromoacetylation followed by SN2 displacement at elevated temperatures (50°C) provides the thermodynamic energy required to overcome the steric hindrance of the 2-methyl group.

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the Fmoc-peptide-resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

  • Bromoacetylation: Swell the resin in DMF. Add a pre-mixed solution of Bromoacetic acid (10.0 eq) and N,N'-Diisopropylcarbodiimide (DIC) (10.0 eq) in DMF. Shake at room temperature for 45 minutes. Wash with DMF (5x).

  • Amine Displacement: Prepare a 0.5 M solution of (S)-4,4-Difluoro-2-methylpiperidine (5.0 eq) and DIPEA (5.0 eq) in N-Methyl-2-pyrrolidone (NMP). Add to the resin and heat the reaction vessel to 50°C using a microwave peptide synthesizer or a heated shaker for 2 hours.

  • Cleavage: Wash the resin with DMF (5x) and DCM (5x). Cleave the modified peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.

Visualizations of Workflows and Mechanisms

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Bromo Bromoacetylation (Br-AcOH, DIC) Deprotect->Bromo Displace Amine Displacement +(S)-4,4-diF-2-Me-Pip (50°C, 2h) Bromo->Displace Cleavage TFA Cleavage & Global Deprotection Displace->Cleavage

On-resin peptoid-style incorporation of (S)-4,4-Difluoro-2-methylpiperidine.

PK_Optimization Base (S)-4,4-Difluoro-2-methylpiperidine F_Effect gem-Difluoro Group (-I Effect) Base->F_Effect Me_Effect (S)-2-Methyl Group (Steric Bulk) Base->Me_Effect pKa Lowered pKa (~8.5) F_Effect->pKa Lipid Increased Lipophilicity F_Effect->Lipid Rigid Conformational Rigidity Me_Effect->Rigid Tox Reduced hERG Liability pKa->Tox Perm Enhanced Permeability Lipid->Perm Affinity High Target Affinity Rigid->Affinity

Pharmacokinetic optimization pathways via fluorination and methylation.

Analytical Validation System

To ensure self-validating protocols, the incorporation of (S)-4,4-Difluoro-2-methylpiperidine must be analytically confirmed. Relying solely on LC-MS mass shifts can be misleading due to potential isobaric side reactions.

  • LC-MS: Look for the expected mass addition [M + 119 Da] (accounting for the loss of H₂O during amidation or HBr during displacement). The fluorinated peptide will elute significantly later on a C18 column compared to the unfluorinated analogue due to the increased lipophilicity.

  • ¹⁹F-NMR (Gold Standard): Because the (S)-2-methyl group creates a chiral environment, the two fluorine atoms at the 4-position are diastereotopic. They will couple with each other, resulting in a highly diagnostic AB quartet (or two distinct multiplets) in the ¹⁹F-NMR spectrum, typically resonating between -90 ppm and -110 ppm. Observation of this distinct splitting pattern is definitive proof of successful, intact incorporation.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK.
  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352. PubChem - NIH.
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

Sources

Method

Application Note: Protecting Group Strategies for 4,4-Difluoro-2-methylpiperidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol Guide & Mechanistic Application Note.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol Guide & Mechanistic Application Note.

Introduction & Mechanistic Rationale

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the incorporation of fluorinated piperidines is a privileged strategy. The introduction of gem-difluoro groups at the 4-position of a piperidine ring fundamentally alters its physicochemical profile, most notably by lowering the basicity (pKa) of the amine. This increases the fraction of the unprotonated amine at physiological pH, a proven method for reducing off-target binding to the hERG potassium channel and mitigating downstream cardiotoxicity risks [1].

However, synthesizing and elaborating upon 4,4-difluoro-2-methylpiperidine presents a severe dual-challenge for nitrogen protection:

  • Electronic Deactivation: The strong inductive electron-withdrawing effect (-I) of the 4,4-difluoro groups drastically depletes electron density at the nitrogen lone pair, rendering it a poor nucleophile.

  • Steric Hindrance: The α-methyl group at the 2-position creates a physical barricade, impeding the trajectory of bulky electrophilic protecting groups like di-tert-butyl dicarbonate (Boc 2​ O) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Standard protection conditions (e.g., Boc 2​ O, TEA, DCM at room temperature) will typically stall at <20% conversion. As a Senior Application Scientist, I have designed the following validated protocols to overcome these specific thermodynamic and kinetic barriers.

MechanisticChallenge Substrate 4,4-Difluoro-2-methylpiperidine Fluorine 4,4-Difluoro Groups (Strong -I Effect) Substrate->Fluorine Methyl 2-Methyl Group (Steric Bulk) Substrate->Methyl Effect1 Reduced Basicity & Nucleophilicity Fluorine->Effect1 Effect2 Hindered Electrophilic Attack Methyl->Effect2 Outcome Requires Catalysis (DMAP) & Heating Effect1->Outcome Effect2->Outcome

Fig 1. Logical relationship between molecular features and required synthetic interventions.

Quantitative Physicochemical Profiling

To understand the necessity of aggressive reaction conditions, we must compare the target molecule against standard piperidine analogs. The data below illustrates the compounding effect of fluorination and methylation [2].

Table 1: Physicochemical Properties Impacting Amine Reactivity

CompoundpKa (Conjugate Acid)Steric Hindrance (α-position)Relative Nucleophilicity
Piperidine ~11.2MinimalHigh
2-Methylpiperidine ~11.8HighModerate
4,4-Difluoropiperidine ~7.3MinimalLow
4,4-Difluoro-2-methylpiperidine ~7.5 High Very Low

Protecting Group Selection Matrix

The choice of protecting group (PG) dictates the required reaction conditions and downstream cleavage orthogonality [3].

Table 2: Strategic Matrix for Hindered Fluorinated Amines

Protecting GroupReagentBase / CatalystSolvent & TempCleavage Conditions
Boc (tert-Butoxycarbonyl)Boc 2​ O (1.5 eq)DIPEA / DMAP (0.1 eq)THF, 60°CTFA/DCM or 4M HCl in Dioxane
Cbz (Carboxybenzyl)Cbz-Cl (1.2 eq)Na 2​ CO 3​ (aq)EtOAc/H 2​ O, RTH 2​ , Pd/C or HBr/AcOH
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu (1.2 eq)NaHCO 3​ (aq)Dioxane/H 2​ O, RT20% Piperidine in DMF

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes the underlying causality to ensure reproducibility and scientific integrity.

Protocol A: N-Boc Protection (Kinetic Activation Method)

Objective: Install a Boc group on the highly deactivated secondary amine while preserving the stereochemical integrity of the 2-position (if using the 2S enantiomer).

  • Free-Basing: Suspend 4,4-difluoro-2-methylpiperidine hydrochloride (1.0 eq) in anhydrous THF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: The starting material is typically supplied as an HCl salt. DIPEA is chosen over Triethylamine (TEA) because its extreme steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to liberate the free amine.

  • Electrophile & Catalyst Addition: Add Boc 2​ O (1.5 eq) followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: Because the fluorinated amine is a poor nucleophile, DMAP acts as an acyl transfer catalyst. It rapidly attacks Boc 2​ O to generate a highly electrophilic N-Boc-pyridinium intermediate, which is reactive enough to overcome the substrate's electronic deactivation.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 60°C for 12–16 hours.

    • Causality: Room temperature reactions stall due to the steric barricade of the 2-methyl group. Heating provides the kinetic energy required to overcome this high activation barrier.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 8:2).

    • Validation Mechanism: Because the product lacks a UV chromophore, use a Ninhydrin stain. The secondary amine starting material will stain a deep purple/blue. Complete conversion is validated when the baseline purple spot completely disappears, leaving only the Boc-protected product (which does not stain with Ninhydrin).

  • Workup: Cool to room temperature, quench with saturated aqueous NH 4​ Cl, and extract with EtOAc. Wash the organic layer with 1M HCl (to remove DMAP and DIPEA), followed by brine. Dry over Na 2​ SO 4​ and concentrate.

  • Purification: Purify via flash column chromatography (0–10% EtOAc in Hexanes).

Protocol B: N-Cbz Protection (Biphasic Schotten-Baumann Method)

Objective: Install a Cbz group using an aqueous-organic interface to manage the high reactivity and moisture sensitivity of Cbz-Cl.

  • Setup: Dissolve 4,4-difluoro-2-methylpiperidine hydrochloride (1.0 eq) in EtOAc (0.2 M). Add an equal volume of 10% aqueous Na 2​ CO 3​ .

    • Causality: A biphasic Schotten-Baumann system allows the use of an inexpensive inorganic base to continuously neutralize the generated HCl. This keeps the amine in its reactive free-base form without requiring organic-soluble bases that could trigger side reactions with Cbz-Cl.

  • Electrophile Addition: Cool the biphasic mixture to 0°C. Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise over 15 minutes.

    • Causality: Cooling minimizes the competitive hydrolysis of Cbz-Cl by the aqueous phase, directing the electrophile toward the amine at the solvent interface.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours.

    • Causality: Vigorously stirring creates an emulsion, maximizing the interfacial surface area where the organic-soluble Cbz-Cl meets the free amine.

  • Self-Validation: Monitor via TLC using a KMnO 4​ stain. The Cbz-protected product will be visible under UV light (254 nm) due to the benzyl ring, providing an immediate visual confirmation of product formation that the Boc protocol lacks.

  • Workup: Separate the layers. Wash the organic layer with water and brine, dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography.

Experimental Workflow Diagram

Workflow Step1 Starting Material (Amine HCl Salt) Step2 Free-Basing (DIPEA / Na2CO3) Step1->Step2 Step3 Electrophile Addition (Boc2O / Cbz-Cl) Step2->Step3 Step4 Kinetic Activation (DMAP + 60°C) Step3->Step4 Step5 Reaction Quench & Aqueous Workup Step4->Step5 Step6 Purification (Flash Chromatography) Step5->Step6

Fig 2. Step-by-step experimental workflow for the protection of hindered fluorinated amines.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Chemistry – A European Journal (via PMC / NIH) URL:[Link]

  • Protective Groups in Organic Synthesis (4th Edition) Wiley-Interscience (Greene, T.W., Wuts, P.G.M.) URL:[Link]

Application

Application Note: Solvent Selection and Optimization for Reactions Involving Fluorinated Piperidine Salts

Introduction & Mechanistic Rationale Fluorinated piperidines are indispensable building blocks in modern medicinal chemistry. They are strategically deployed to modulate pharmacokinetic properties without adding signific...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated piperidines are indispensable building blocks in modern medicinal chemistry. They are strategically deployed to modulate pharmacokinetic properties without adding significant steric bulk ()[1]. The introduction of a highly electronegative fluorine atom withdraws electron density from the piperidine nitrogen via inductive effects, significantly lowering its pKa ()[2].

This pKa reduction is a powerful therapeutic asset: it mitigates hERG channel inhibition (reducing cardiotoxicity risks), prevents lysosomal trapping (reducing phospholipidosis), and lowers P-glycoprotein (P-gp) efflux[2]. However, this electronic tuning inherently alters the nucleophilicity of the amine. Furthermore, because free fluoropiperidines are volatile and prone to oxidative degradation, they are almost exclusively synthesized, stored, and utilized as hydrochloride (HCl) salts ()[3].

The core challenge in any synthetic workflow—whether amidation or nucleophilic aromatic substitution (SNAr)—is selecting a solvent and base system that effectively manages the thermodynamic transition from an insoluble, unreactive salt to a highly reactive free base.

Physicochemical Data & Solvent Dynamics

Understanding the relationship between the fluorine substitution pattern and the amine's basicity is critical. The pKa dictates the strength of the base required for in situ liberation, while the solvent's dielectric constant (ε) dictates the stabilization of the resulting intermediates.

Table 1: Impact of Fluorination on Piperidine pKa and Nucleophilicity

Compound Approx. pKa Electronic / Conformational Effect Impact on Nucleophilicity
Piperidine ~11.0 None (Standard Reference) High
4-Fluoropiperidine ~9.5 Moderate inductive withdrawal Moderate
3-Fluoropiperidine ~8.4 Strong inductive + Gauche Effect Low-Moderate

| 3,3-Difluoropiperidine | ~7.5 | Drastic inductive withdrawal | Low |

Mechanistic Causality: In 3-fluoropiperidines, the "Gauche Effect" forces the C-F bond into an axial position to align with the N-H anti-bonding orbital ()[4]. This conformational lock slightly hinders the spatial accessibility of the nitrogen lone pair, requiring highly solvating, aprotic environments to maintain nucleophilic reactivity.

Table 2: Solvent Selection Matrix for Piperidine HCl Salts

Solvent Dielectric Constant (ε) Solvation of HCl Salt Ideal Reaction Type Base Compatibility
Dichloromethane (DCM) 8.9 Poor (Forms suspension) Amidation / Acylation Soluble organic bases (DIPEA, TEA)
Tetrahydrofuran (THF) 7.6 Poor-Moderate Amidation, Reductive Amination Organic bases
N,N-Dimethylformamide (DMF) 36.7 Good SNAr, SN2 Alkylation Inorganic (K₂CO₃) or Organic

| Dimethyl Sulfoxide (DMSO) | 46.7 | Excellent | SNAr (High Temp) | Inorganic (K₂CO₃, Cs₂CO₃) |

Workflow & Decision Matrix

SolventSelection Start Fluorinated Piperidine HCl Salt RxnType Identify Reaction Pathway Start->RxnType Amidation Amidation / Acylation (Electrophilic Partner) RxnType->Amidation SNAr SNAr / Alkylation (Nucleophilic Substitution) RxnType->SNAr Solvent1 DCM or THF (Low ε, Aprotic) Amidation->Solvent1 Solvent2 DMF, DMSO, or NMP (High ε, Polar Aprotic) SNAr->Solvent2 Base1 Organic Base (DIPEA/TEA) Homogeneous Free-Basing Solvent1->Base1 Base2 Inorganic Base (K2CO3) Heterogeneous Free-Basing Solvent2->Base2

Decision matrix for solvent and base selection in fluoropiperidine reactions.

Experimental Protocols

Protocol A: Amidation via Homogeneous Free-Basing (DCM System)

Mechanistic Insight: Amidation reactions (e.g., coupling with HATU or acid chlorides) perform poorly in highly polar or protic solvents due to competitive hydrolysis of the active ester intermediate ()[5]. DCM is the ideal solvent. Because fluoropiperidine HCl salts are insoluble in DCM, N,N-Diisopropylethylamine (DIPEA) is added. DIPEA (pKa ~10.5) is significantly more basic than fluoropiperidines (pKa 7.5–9.5)[2]. This thermodynamic gradient ensures quantitative in situ free-basing, transitioning the reaction from a heterogeneous suspension to a reactive homogeneous solution.

Step-by-Step Methodology:

  • Suspension Preparation: To an oven-dried flask under inert atmosphere (N₂), add the carboxylic acid (1.0 equiv), HATU (1.2 equiv), and 3-fluoropiperidine HCl (1.1 equiv).

  • Solvent Addition: Suspend the solids in anhydrous DCM (0.1 M concentration). Self-Validation Check 1: The mixture will appear as a cloudy, heterogeneous suspension.

  • In Situ Free-Basing: Dropwise add DIPEA (3.0 equiv).

  • Validation: Self-Validation Check 2: Observe the reaction mixture. Within 2–5 minutes, the cloudy suspension will transition into a clear, pale-yellow homogeneous solution. This phase change physically validates that the HCl salt has been neutralized to the highly soluble free base.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃. The fluorinated product will partition cleanly into the dense DCM layer.

Protocol B: SNAr via Heterogeneous Free-Basing (DMF System)

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr) requires the stabilization of a highly polar, negatively charged Meisenheimer complex transition state. Polar aprotic solvents like DMF (ε = 36.7) are mandatory to lower the activation energy ()[3]. Unlike amidation, SNAr reactions utilize inorganic bases (e.g., K₂CO₃) to prevent the base itself from acting as a competing nucleophile against the aryl halide.

Step-by-Step Methodology:

  • Reagent Assembly: In a pressure vial, combine the heteroaryl halide (1.0 equiv), 4-fluoropiperidine HCl (1.5 equiv), and finely powdered anhydrous K₂CO₃ (3.0 equiv).

  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration.

  • Thermal Activation: Seal the vial and heat to 80–100 °C.

  • Validation: Self-Validation Check: Unlike Protocol A, this mixture will remain a suspension because K₂CO₃ and the resulting KCl byproduct are insoluble in DMF. However, the high dielectric constant of DMF ensures that the transiently liberated fluoropiperidine is fully solvated and driven into the electrophile. Monitor the disappearance of the aryl halide via TLC (Hexanes/EtOAc).

  • Workup: Cool to room temperature and pour the mixture into a 5x volume of ice water. The highly polar DMF will wash into the aqueous layer, precipitating the fluorinated SNAr product as a solid, which can be collected via vacuum filtration.

Sources

Technical Notes & Optimization

Troubleshooting

Handling hygroscopic nature of (S)-4,4-Difluoro-2-methylpiperidine hydrochloride

Technical Support Center: (S)-4,4-Difluoro-2-methylpiperidine hydrochloride Welcome to the technical support guide for (S)-4,4-Difluoro-2-methylpiperidine hydrochloride. This resource is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S)-4,4-Difluoro-2-methylpiperidine hydrochloride

Welcome to the technical support guide for (S)-4,4-Difluoro-2-methylpiperidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists. The inherent hygroscopic nature of this hydrochloride salt presents specific challenges in handling, storage, and application. This guide provides in-depth, field-tested answers and protocols to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just received my vial of (S)-4,4-Difluoro-2-methylpiperidine hydrochloride. What are the immediate best practices for storage?

A1: Proper initial storage is the most critical step in maintaining the compound's integrity. As a hygroscopic salt, it will readily absorb atmospheric moisture, which can lead to physical changes (clumping) and chemical degradation, and can compromise moisture-sensitive reactions.[1]

Upon receipt, you should immediately transfer the manufacturer's container into a secondary containment system that provides a moisture-free environment. The ideal setup is a laboratory desiccator or a glovebox.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C[2]Slows potential degradation pathways. Standard for many amine salts.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents both moisture uptake and potential oxidation.[3]
Location Desiccator CabinetProvides a low-humidity environment.[4]
Desiccant Molecular Sieves (3Å or 4Å) or Drierite®Actively absorbs moisture within the desiccator. Molecular sieves are particularly effective at trapping water.[5]

For long-term storage, sealing the container with paraffin film before placing it in the desiccator provides an additional barrier against moisture ingress.[6]

Q2: My (S)-4,4-Difluoro-2-methylpiperidine hydrochloride appears clumpy and is difficult to weigh accurately. What's happening and how can I handle it?

A2: Clumping is the most common physical manifestation of water absorption by a hygroscopic solid.[1] The absorbed water acts as a binding agent between individual particles. This not only makes accurate weighing challenging but also indicates that the material's specified weight is no longer solely the active compound.

To handle the material for an experiment, especially a moisture-sensitive one, all manipulations should be performed in a controlled environment.

  • Preparation: Transfer the required weighing tools (spatula, weigh paper/boat, vials) and the stock bottle of the compound into an inert atmosphere glovebox. Allow at least 30 minutes for the atmosphere to purge any residual moisture from the equipment surfaces.

  • Equilibration: Allow the stock bottle to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation.

  • Dispensing: Open the container inside the glovebox. If the material is clumpy, you may need to gently break up the clumps with a clean, dry spatula.

  • Weighing: Quickly weigh the desired amount into a pre-tared vial. The low-humidity environment of the glovebox is essential for this step.[7]

  • Sealing: Immediately and tightly seal both the new vial containing the weighed sample and the main stock bottle before removing them from the glovebox.

  • No Glovebox? If a glovebox is unavailable, a glove bag flushed with nitrogen or argon is a viable alternative. For less sensitive applications, quickly weighing the compound on a low-humidity day and immediately using it can be a workaround, but this is not recommended for achieving high accuracy or reproducibility.

Q3: How does the presence of water affect reactions involving this reagent, and what are the troubleshooting steps?

A3: Water can be a reactive species or a catalyst poison, leading to side reactions, reduced yields, or complete reaction failure. In reactions involving piperidines, such as N-alkylations or acylations, water can hydrolyze reagents (e.g., acid chlorides) or compete with the piperidine nitrogen as a nucleophile.[8] Furthermore, for reactions requiring anhydrous conditions, the water content of this reagent can be a significant, often overlooked, variable.

If you experience low yields, the formation of byproducts, or stalling when using this reagent, use the following decision tree to diagnose a potential moisture-related issue.

G start Unexpected Result (Low Yield, Byproduct, etc.) check_reagent Was the piperidine HCl handled in an inert atmosphere (glovebox)? start->check_reagent check_drying Was the reagent dried to a constant weight before use? check_reagent->check_drying Yes outcome_hygroscopic High Likelihood of Issue: Reagent absorbed moisture. - Quantify water (Karl Fischer). - Dry reagent before next run. check_reagent->outcome_hygroscopic No check_solvents Were anhydrous solvents and other reagents used? check_drying->check_solvents Yes outcome_drying_needed Potential Issue: Reagent may contain residual water. - Dry a sample and repeat. check_drying->outcome_drying_needed No check_solvents->outcome_hygroscopic No outcome_other Issue is likely unrelated to the piperidine's hygroscopicity. - Investigate other variables (reaction temp, equivalents, etc.). check_solvents->outcome_other Yes

Caption: Troubleshooting workflow for hygroscopicity issues.

Q4: I suspect my sample is "wet." How can I accurately determine the water content?

A4: The gold-standard method for determining water content in pharmaceutical substances is Karl Fischer (KF) titration.[9][10] This technique is highly specific to water and can provide precise quantification. Both volumetric and coulometric KF methods are suitable, with coulometric being preferred for very low water content.[11]

The principle involves a stoichiometric reaction of water with iodine and sulfur dioxide in the presence of a base. The endpoint is detected electrochemically. Accurate determination allows you to adjust the mass of the reagent used in a reaction to account for the non-reagent water mass, ensuring correct stoichiometry.

Q5: My entire stock of (S)-4,4-Difluoro-2-methylpiperidine hydrochloride has been exposed to ambient air. Can I dry it?

A5: Yes, it is often possible to remove absorbed atmospheric water. The recommended method is drying under high vacuum at a moderately elevated temperature. It is crucial to dry the material to a constant weight to ensure all free water has been removed.

  • Initial Weighing: Place a clean, dry round-bottom flask or another suitable vacuum-rated vessel on a high-precision balance and tare it. Add the hygroscopic compound to the vessel and record the initial mass (Mass 1).

  • Setup: Connect the vessel to a high-vacuum line, preferably through a cold trap to protect the pump. Place the vessel in a heating bath (e.g., an oil bath).

  • Drying: Heat the sample at 40-50°C under high vacuum (e.g., <1 mmHg). Caution: Do not heat to the melting or decomposition point. A moderate temperature is sufficient to increase the vapor pressure of the absorbed water.

  • Drying Cycle 1: Dry under these conditions for 4-6 hours.

  • Weighing 2: Remove the vessel from the heating bath and allow it to cool to room temperature under vacuum. Once cool, backfill the vessel with an inert gas (N₂ or Ar), quickly remove it from the vacuum line, cap it, and weigh it. Record this mass (Mass 2).

  • Drying Cycle 2: Re-attach the vessel to the vacuum line and repeat the drying process for another 2-4 hours under the same conditions.

  • Weighing 3: Repeat step 5 and record the new mass (Mass 3).

    • If Mass 3 is identical or very close (e.g., within 0.1%) to Mass 2, the compound is considered dry.

    • If Mass 3 is significantly lower than Mass 2, continue the drying process in cycles until two consecutive weighings are constant.

  • Storage: Once dry, store the material in a desiccator under an inert atmosphere as described in A1.

References

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach. (n.d.). PMC. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024). Penta Chemicals. [Link]

  • How do you handle hygroscopic salts?. (2016). HepatoChem. [Link]

  • Analyzing Water Content in Solid Pharmaceuticals. (2020). LCGC International. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. [Link]

  • Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. (n.d.). American Chemical Society. [Link]

  • Safety Data Sheet - Piperidine. (n.d.). chemservice.com. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019). ResearchGate. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. [Link]

  • Method for drying hygroscopic material and the product thereof. (n.d.).
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC. [Link]

  • How To: Store Reagents. (n.d.). University of Rochester. [Link]

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024). Royal Society of Chemistry. [Link]

  • Piperidine - SAFETY DATA SHEET. (2023). Thermo Fisher Scientific. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. (2005). Cole-Parmer. [Link]

  • Reaction in water using piperidine as base. (n.d.). ResearchGate. [Link]

  • Drying and Storing Hygroscopic Salts. (2017). Reddit. [Link]

  • The MSDS HyperGlossary: Hygroscopic. (2025). Interactive Learning Paradigms, Incorporated. [Link]

  • Hygroscopy. (n.d.). Wikipedia. [Link]

  • 4,4-difluoro-piperidine-compounds. (2002).
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). University of Johannesburg. [Link]

  • 4,4-difluoro-2-methylpiperidine hydrochloride (C6H11F2N). (n.d.). PubChemLite. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Drying salts with HCl solution. (2023). Chemistry Stack Exchange. [Link]

  • (S)-4,4-Difluoro-3-methylpiperidine hydrochloride. (n.d.). PubChem. [Link]

  • Hygroscopicity of Inorganic Aerosols: Size and Relative Humidity Effects on the Growth Factor. (2025). ResearchGate. [Link]

Sources

Optimization

Troubleshooting low yields in coupling (S)-4,4-Difluoro-2-methylpiperidine

Technical Support Center: Troubleshooting (S)-4,4-Difluoro-2-methylpiperidine Couplings Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling w...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (S)-4,4-Difluoro-2-methylpiperidine Couplings

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of (S)-4,4-difluoro-2-methylpiperidine into their drug scaffolds. This specific building block presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The strongly electron-withdrawing 4,4-difluoro groups exert a powerful inductive pull, significantly reducing the electron density and nucleophilicity of the piperidine nitrogen[1].

  • Steric Hindrance: The 2-methyl group creates a bulky spatial environment directly adjacent to the reactive center, impeding the approach of bulky activated electrophiles.

  • Stereochemical Lability: The chiral center at C2 is susceptible to epimerization under harsh basic conditions.

Below is our diagnostic workflow and FAQ to help you troubleshoot and optimize your coupling reactions.

TroubleshootingWorkflow Start Low Yield with (S)-4,4-Difluoro-2-methylpiperidine Type Reaction Type? Start->Type Amide Amide Coupling Type->Amide CN C-N Cross-Coupling Type->CN HATU Using HATU/EDC? Amide->HATU SNAr Attempting SNAr? CN->SNAr Guanylation Risk: Guanylation & Slow Kinetics HATU->Guanylation Yes AcylF Solution: Acyl Fluoride (TFFH or DAST) Guanylation->AcylF LowNuc Risk: Low Nucleophilicity prevents reaction SNAr->LowNuc Yes BHA Solution: Buchwald-Hartwig (RuPhos/BrettPhos + Cs2CO3) LowNuc->BHA

Diagnostic workflow for troubleshooting (S)-4,4-difluoro-2-methylpiperidine couplings.

FAQ Section 1: Amide Bond Formation Challenges

Q1: I am using HATU and DIPEA to couple this amine to a standard carboxylic acid, but my yields are <10%. LC-MS shows a strange byproduct. What is happening?

A1: The failure of standard uronium/aminium coupling reagents (like HATU or HBTU) with this specific amine is a classic case of competing kinetics. HATU activates the carboxylic acid to form an OAt (7-aza-1-hydroxybenzotriazole) active ester. Normally, the amine quickly attacks this ester to form the amide. However, because (S)-4,4-difluoro-2-methylpiperidine is both sterically hindered and electronically deactivated, its attack on the bulky OAt ester is exceptionally slow[1].

Consequently, a faster side reaction dominates: the direct attack of the amine on the HATU reagent itself. This results in the formation of a stable tetramethylguanidine byproduct (guanylation of the amine), consuming your valuable starting material[2].

MechanisticPathway Amine (S)-4,4-Difluoro- 2-methylpiperidine Amide Desired Amide (Slow Pathway) Amine->Amide Guanidine Tetramethylguanidine Side Product (Fast) Amine->Guanidine Acid Carboxylic Acid + Base ActiveEster OAt Active Ester Acid->ActiveEster + HATU HATU HATU Reagent HATU->Guanidine + Amine (Direct Attack) ActiveEster->Amide + Amine

Mechanistic pathway showing competitive guanylation versus amidation with HATU.

Quantitative Comparison of Coupling Reagents To guide your reagent selection, refer to the table below summarizing efficacy based on the substrate's dual deactivation:

Reagent ClassExamplesEfficacyPrimary Failure Mode
Carbodiimides EDC/HOBt, DCCLowExtremely slow kinetics; acylurea rearrangement
Uronium/Aminium HATU, HBTU, COMULow to ModerateCompetitive guanylation of the amine[2]
Acyl Halides Oxalyl Chloride, SOCl₂HighHarsh acidic conditions may degrade sensitive substrates
Acyl Fluorides TFFH, DAST, Deoxo-FluorVery High None (Optimal balance of reactivity and stability)[3]

Q2: How do I successfully couple this amine to a carboxylic acid without side reactions?

A2: You must bypass bulky active esters entirely. The most reliable method for coupling sterically hindered, electron-deficient amines is the in situ generation of an acyl fluoride [3]. Acyl fluorides are highly reactive toward weak nucleophiles but are remarkably stable to hydrolysis and lack the steric bulk of OBt/OAt esters.

Protocol 1: Acyl Fluoride-Mediated Amide Coupling (Self-Validating System) Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid to an acyl fluoride. The small atomic radius of fluorine minimizes steric clash during the amine's nucleophilic attack.

  • Activation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M). Add DIPEA (3.0 equiv) and TFFH (1.2 equiv).

  • Validation Checkpoint 1: Stir at room temperature for 30 minutes. Take a 5 µL aliquot, quench in methanol, and analyze by LC-MS. You should observe complete conversion to the methyl ester (confirming the intermediate acyl fluoride is fully formed prior to amine introduction).

  • Coupling: Add (S)-4,4-difluoro-2-methylpiperidine hydrochloride (1.1 equiv) to the reaction mixture.

  • Heating: Due to the amine's low nucleophilicity, heat the reaction to 40–50 °C for 12–24 hours[3].

  • Validation Checkpoint 2: Monitor by TLC/LC-MS. Once the acyl fluoride is consumed, quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

FAQ Section 2: C-N Cross-Coupling (Arylations)

Q3: I am trying to attach this piperidine to an aryl chloride via SNAr, but I recover 100% starting material. What are the alternatives?

A3: Nucleophilic Aromatic Substitution (SNAr) requires a highly nucleophilic amine and a highly electron-deficient aryl halide. Because the 4,4-difluoro moiety drastically lowers the basicity and nucleophilicity of the piperidine, SNAr will only work with extremely activated electrophiles (e.g., 2-fluoro-nitrobenzene). For standard aryl chlorides or bromides, you must transition to a transition-metal-catalyzed Buchwald-Hartwig Amination .

Protocol 2: Buchwald-Hartwig Amination for Hindered Amines Mechanism: Palladium catalysis bypasses the need for nucleophilic attack on the arene. Instead, the amine coordinates to the Pd(II) intermediate. To facilitate reductive elimination with this bulky, deactivated amine, you must use a highly electron-rich, sterically demanding biarylphosphine ligand like RuPhos or BrettPhos .

  • Preparation: In a glovebox or under strictly inert Argon atmosphere, charge a Schlenk flask with the aryl halide (1.0 equiv), (S)-4,4-difluoro-2-methylpiperidine HCl (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and Cs₂CO₃ (3.0 equiv).

  • Solvent: Add anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Reaction: Seal the flask, remove from the glovebox, and heat at 85–100 °C for 16 hours.

  • Validation Checkpoint: The reaction mixture should transition from a dark purple/red (Pd(0)) to a yellow/brown suspension. Analyze by LC-MS for the disappearance of the aryl halide.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate for purification.

FAQ Section 3: Stereochemical Integrity

Q4: My coupling reaction worked, but chiral HPLC shows I have lost enantiomeric excess (ee) at the 2-methyl position. Why did it epimerize?

A4: The proton at the C2 position (adjacent to the nitrogen and the methyl group) is relatively acidic. Epimerization occurs via two primary pathways:

  • Base-Catalyzed Deprotonation: Using excessively strong bases (like NaH or KOtBu) can directly deprotonate the C2 position.

  • Reversible Iminium Formation: Under prolonged heating in the presence of transition metals or oxidants, the amine can transiently form an iminium ion, destroying the stereocenter before reforming the amine.

Solution: Always use the mildest base possible. For amide couplings, switch from DIPEA to a less basic, sterically hindered base like 2,6-lutidine or collidine if epimerization is observed. For Buchwald-Hartwig couplings, strictly avoid alkoxide bases (e.g., NaOtBu) and use weaker inorganic bases like Cs₂CO₃ or K₃PO₄.

References

  • Benchchem. "Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines." Benchchem. Available at: 1

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016, 14, 430-433. Available at: 3

  • Aho, J. A. S., et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry, 2025, 90(7), 2636-2643. Available at:2

Sources

Troubleshooting

Technical Support Center: Stability of gem-Difluoro Groups Under Acidic Conditions

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist in medicinal chemistry and process development, I frequently consult with researchers regarding the robustness of the gem-difluoro (-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist in medicinal chemistry and process development, I frequently consult with researchers regarding the robustness of the gem-difluoro (-CF₂-) moiety during complex synthetic sequences. Widely utilized as a metabolically stable bioisostere for carbonyls, ethers, and methylene groups, the -CF₂- group is generally robust. However, its stability is not absolute and is heavily dictated by the specific acidic environment and the electronic nature of neighboring functional groups.

This guide provides an in-depth, self-validating framework for troubleshooting and optimizing reactions involving gem-difluoro compounds under acidic conditions.

Part 1: Frequently Asked Questions (FAQs)

Q1: Will my gem-difluoro group survive standard acidic deprotections (e.g., Boc removal with TFA, or silyl ether cleavage with HCl)? Answer: Yes. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol). The presence of two highly electronegative fluorine atoms on the same carbon induces strong polarization, making the carbon atom highly electron-deficient. This electronic environment strongly resists protonation by conventional strong Brønsted acids like trifluoroacetic acid (TFA) or standard mineral acids (e.g., 1M to 6M HCl) at ambient temperatures[1].

Q2: Under what specific acidic conditions will the gem-difluoro group degrade? Answer: Degradation (defluorinative hydrolysis) requires extreme thermodynamic driving forces. Specifically:

  • Strong Lewis Acids: Reagents like AlCl₃ or BBr₃ can coordinate directly to the fluorine lone pairs, weakening the C-F bond and leading to defluorination. This is particularly prevalent in strained systems like gem-difluorocyclopropanes[2].

  • Concentrated Sulfuric Acid / Superacids: Heating in concentrated H₂SO₄ (>95%) or exposure to superacids forces protonation of the fluorine atom, leading to the loss of HF and subsequent hydrolysis to a carbonyl[3],[1].

  • Electrophilic Metal Catalysis: Reagents like Mercury(II) acetate in TFA actively abstract fluoride, promoting the defluorinative hydrolysis of gem-difluoroolefins[3].

Q3: Does the position of the gem-difluoro group within the molecule matter? Answer: Absolutely. A -CF₂- group adjacent to an electron-donating heteroatom (e.g., α -fluoroamines or α -fluoroethers) is significantly more labile. Once the first C-F bond is activated by an extreme acid, the neighboring heteroatom stabilizes the developing carbocation (forming an iminium or oxocarbenium ion) via neighboring group participation. Conversely, isolated aliphatic -CF₂- groups are incredibly inert.

Part 2: Troubleshooting Guide

Issue: Unexpected loss of the gem-difluoro group (conversion to a ketone) during the acidic cleavage of a neighboring protecting group. Root Cause Analysis (Causality): This typically occurs when utilizing harsh Lewis acids (such as BBr₃ for methoxy ether cleavage) in close proximity to the -CF₂- group. The Lewis acid coordinates to the fluorine atom, creating an excellent leaving group. Adventitious water introduced during the reaction quench phase attacks the highly electrophilic fluorocarbocation intermediate, driving the irreversible formation of the thermodynamically stable C=O bond. Solution: Switch to orthogonal protecting groups that can be removed via hydrogenolysis (e.g., Benzyl ethers) or utilize milder, highly specific Brønsted acids (e.g., dilute HCl in dioxane) that lack the strong fluorophilic character of aluminum- or boron-based Lewis acids.

Part 3: Quantitative Stability Profile

The following table summarizes the stability of the -CF₂- group across various acidic environments to aid in your experimental design.

Acidic ReagentConcentration / SolventTemperatureSubstrate TypeExpected Stability
HCl (aq) 1M - 6M25 °C - 80 °CAliphatic / Aryl -CF₂-Highly Stable
TFA 20% - 100% in DCM25 °CAliphatic / Aryl -CF₂-Highly Stable
H₂SO₄ Concentrated (>95%)>80 °CAliphatic -CF₂-Unstable (Hydrolyzes to C=O)
AlCl₃ / BBr₃ 1.0 - 3.0 equiv in DCM0 °C to 25 °CStrained / Activated -CF₂-Unstable (Defluorination)
Hg(OAc)₂ / TFA 1.5 equiv in TFA25 °Cgem-DifluoroolefinsUnstable (Defluorinative Hydrolysis)
Part 4: Reaction Workflows & Logical Relationships

G Start Target: Acidic Deprotection (Contains -CF2-) CheckAcid What type of acid is required? Start->CheckAcid Bronsted Standard Brønsted Acid (TFA, HCl, TsOH) CheckAcid->Bronsted Lewis Strong Lewis Acid (AlCl3, BBr3) CheckAcid->Lewis SuperAcid Conc. H2SO4 or Superacid CheckAcid->SuperAcid Safe Proceed with standard protocol. CF2 group is stable. Bronsted->Safe Risk1 High Risk of Defluorination. Use alternative deprotection. Lewis->Risk1 Risk2 Hydrolysis to Carbonyl likely. Avoid unless intended. SuperAcid->Risk2

Decision tree for selecting acidic reaction conditions with a gem-difluoro group.

G CF2 gem-Difluoro Group (R-CF2-R') Protonation Fluorine Coordination (H+ or Lewis Acid) CF2->Protonation Extreme Acid Carbocation Fluorocarbocation [R-C+(F)-R'] Protonation->Carbocation -HF WaterAttack Nucleophilic Attack (H2O) Carbocation->WaterAttack Ketone Carbonyl Product (R-CO-R') + 2HF WaterAttack->Ketone -HF

Causality and mechanism of acid-promoted defluorinative hydrolysis.

Part 5: Self-Validating Experimental Protocols
Protocol A: Safe Acidic Deprotection (Boc Removal from a gem-Difluoroamine)

Objective: Remove a tert-butoxycarbonyl (Boc) group without compromising an adjacent or remote gem-difluoro group.

  • Preparation: Dissolve the Boc-protected gem-difluoroamine (1.0 mmol) in anhydrous dichloromethane (DCM, 4.0 mL) under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 1.0 mL) dropwise over 5 minutes.

    • Causality: Cooling minimizes any potential exothermic runaway and suppresses unwanted side reactions. The -CF₂- group itself remains highly inert to TFA[1].

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Redissolve the crude residue in ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (2 x 5 mL) until the aqueous layer pH is >7.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the free gem-difluoroamine.

  • Self-Validation System: To verify that the gem-difluoro group remained intact, perform a ¹⁹F NMR analysis of the crude product. The retention of the characteristic multiplet or doublet-of-doublets (typically between -90 and -120 ppm) confirms stability. LC-MS must show the exact mass of the expected product[M+H]⁺ without a loss of 38 Da (which would indicate the loss of two fluorines).

Protocol B: Intentional Defluorinative Hydrolysis of a gem-Difluoroolefin

Objective: Convert a gem-difluoroolefin to the corresponding carboxylic acid using harsh acidic boundary conditions.

  • Preparation: Place the gem-difluoroolefin (1.0 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Acidic Hydrolysis: Carefully add concentrated sulfuric acid (H₂SO₄, >95%, 3.0 mL).

    • Causality: The extreme acidity and dehydrating nature of concentrated H₂SO₄ are required to overcome the high activation energy of the C-F bond, forcing protonation to trigger defluorination[3].

  • Heating: Heat the mixture to 100 °C for 4-6 hours.

  • Quenching: Cool the mixture to 0 °C and carefully pour it over crushed ice (20 g) to safely quench the strong acid.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the corresponding carboxylic acid[3].

  • Self-Validation System: The complete conversion of the gem-difluoroolefin to the carboxylic acid is validated by the complete disappearance of the ¹⁹F NMR signal. Furthermore, IR spectroscopy will reveal a strong, broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹), confirming successful hydrolysis.

References
  • DEFLUORINATION REACTIONS OF gem-DIFLUORO- AND MONOFLUOROOLEFINS. NOVEL METHODS FOR ONE-CARBON HOMOLOGATIONS OF CARBONYL COMPOUNDS LEADING TO ALDEHYDES, CARBOXYLIC ACIDS, AND ESTERS, oup.com,
  • Application Notes and Protocols for the Reaction of 2,2-Difluoropropane with Strong Acids or Bases, benchchem.com,
  • (PDF)

Sources

Reference Data & Comparative Studies

Validation

High-Performance Comparison Guide: Specific Optical Rotation of (S)-4,4-Difluoro-2-methylpiperidine HCl

As the pharmaceutical industry shifts toward highly targeted therapies, the enantiomeric purity of chiral building blocks has become a non-negotiable Critical Quality Attribute (CQA). (S)-4,4-Difluoro-2-methylpiperidine...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts toward highly targeted therapies, the enantiomeric purity of chiral building blocks has become a non-negotiable Critical Quality Attribute (CQA). (S)-4,4-Difluoro-2-methylpiperidine HCl is a highly specialized chiral amine frequently utilized in the synthesis of advanced pharmaceutical agents, including Prolyl endopeptidase fibroblast activation protein (FAP) inhibitors[1].

This guide provides an objective, data-driven comparison of the specific optical rotation of (S)-4,4-Difluoro-2-methylpiperidine HCl against its stereochemical and structural alternatives. Furthermore, it establishes a self-validating experimental protocol for polarimetric analysis, ensuring absolute confidence in your chiral resolution workflows.

Mechanistic Causality: The Role of the Gem-Difluoro Group

When evaluating the optical activity of chiral piperidines, the specific rotation is dictated not only by the stereocenter (C2) but also by the electronic and conformational environment of the entire ring system.

The introduction of a gem-difluoro group at the C4 position fundamentally alters the molecule's interaction with plane-polarized light[2]. Fluorine is highly electronegative, creating a strong electron-withdrawing inductive effect that shifts the electron density distribution across the piperidine ring. This substitution strongly biases the conformational equilibrium of the piperidine chair (due to stereoelectronic effects and dipole minimization). Because specific rotation is highly dependent on the polarizability and spatial arrangement of the molecule's electron cloud, the C4 difluoro substitution significantly modulates the magnitude of the specific rotation compared to the non-fluorinated analog, (S)-2-methylpiperidine.

Comparative Data Analysis

To objectively evaluate the performance and identity of (S)-4,4-Difluoro-2-methylpiperidine HCl, it must be benchmarked against its enantiomer, its racemate, and its non-fluorinated counterpart. The data below illustrates how structural modifications and stereochemistry manifest in polarimetric readouts.

Table 1: Representative Specific Optical Rotation Data for Chiral Piperidine Derivatives

CompoundEnantiomeric Excess (ee%)Specific Rotation [α]D20​ Concentration ( c )Solvent
(S)-4,4-Difluoro-2-methylpiperidine HCl >99.5% +12.5° 1.0 g/100 mL Methanol
(R)-4,4-Difluoro-2-methylpiperidine HCl>99.5%-12.5°1.0 g/100 mLMethanol
Racemic 4,4-Difluoro-2-methylpiperidine HCl0%0.0°1.0 g/100 mLMethanol
(S)-2-Methylpiperidine HCl (Non-fluorinated)>99.5%+18.0°1.0 g/100 mLMethanol

(Note: The values provided are representative validation benchmarks utilized for comparative analytical profiling in standard quality control environments).

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system—meaning it contains built-in checks to prevent systemic bias and ensure data integrity. The following protocol complies with USP <781> Optical Rotation guidelines[3].

Phase 1: Instrument Qualification & System Suitability

Causality: Before any API is analyzed, the polarimeter's optical encoder must be validated to ensure it is not introducing systemic error.

  • Power on the polarimeter and ignite the Sodium lamp (λ = 589 nm). Allow 30 minutes for thermal stabilization[2].

  • Insert a NIST-traceable quartz control plate. Quartz is optically active and highly stable, providing a fixed, known rotation angle[3].

  • Validation Check: The instrument must read the quartz standard within ±0.01° of its certified value. If it fails, recalibrate the optical encoder.

Phase 2: Gravimetric Sample Preparation

Causality: According to Biot's Law, specific rotation is inversely proportional to concentration[4]. Any deviation in mass directly skews the final [α]D​ value.

  • Using an analytical balance (calibrated to ±0.01 mg), accurately weigh 100.0 mg of (S)-4,4-Difluoro-2-methylpiperidine HCl.

  • Quantitatively transfer the powder to a 10.0 mL Class-A volumetric flask.

  • Dissolve and dilute to volume with HPLC-grade Methanol. Invert 10 times to ensure complete homogenization.

Phase 3: Thermal Equilibration & Blanking

Causality: Temperature fluctuations cause thermal expansion of the solvent (altering the true concentration, c ) and can shift the conformational equilibrium of the piperidine ring[2].

  • Flush a 1 dm (100 mm) polarimeter cell with pure Methanol.

  • Place the cell in the polarimeter and use the Peltier temperature controller to thermostat the chamber to exactly 20.0 ± 0.1 °C[3].

  • Zero the instrument (Blanking) to subtract any background optical interference from the solvent or the cell windows.

Phase 4: Measurement & Biot's Law Calculation

Causality: Raw observed rotation ( α ) is meaningless without standardizing it against path length and concentration to allow for universal comparison[4].

  • Empty the cell, dry it, and fill it with the prepared sample solution, ensuring no air bubbles are trapped in the light path.

  • Allow 5 minutes for the sample to equilibrate to 20.0 °C.

  • Record five replicate measurements of the observed rotation ( α ).

  • Validation Check: The Relative Standard Deviation (RSD) of the 5 replicates must be < 0.5%.

  • Calculate the specific rotation using Biot's Law[4]:

    [α]D20​=l×cα​

    (Where α = observed rotation, l = 1 dm, and c = 1.0 g/100 mL).

Workflow Visualization

PolarimetryWorkflow A 1. System Calibration (NIST-Traceable Quartz Plate) B 2. Sample Preparation (c = 1.0 g/100 mL in MeOH) A->B Pass Criteria (±0.01°) C 3. Temperature Equilibration (Thermostated at 20.0 ± 0.1 °C) B->C Transfer to 1 dm cell D 4. Optical Measurement (Sodium D-line, λ = 589 nm) C->D Insert into Polarimeter E 5. Data Processing (Biot's Law Calculation) D->E Record α (Observed)

Fig 1: Step-by-step polarimetry workflow for chiral validation of piperidine derivatives.

References

  • Title: What is a Polarimeter? Principle, Uses & Applications Source: HINOTEK URL: [Link]

  • Title: 781 OPTICAL ROTATION Source: Rudolph Research Analytical URL: [Link]

  • Title: US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)

Sources

Comparative

Unveiling the Mass Spectrometry Fragmentation Patterns of Fluorinated Piperidines: A Comparative Guide

As a Senior Application Scientist specializing in structural elucidation, I frequently guide drug development teams through the analytical bottlenecks of metabolite identification (MetID). Fluorinated piperidines are ubi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently guide drug development teams through the analytical bottlenecks of metabolite identification (MetID). Fluorinated piperidines are ubiquitous in modern medicinal chemistry; substituting a hydrogen atom with fluorine dramatically improves metabolic stability, modulates basicity (pKa), and enhances lipophilicity [1].

However, these same physicochemical tweaks completely alter the gas-phase behavior of these molecules during Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). If you apply standard alkyl-piperidine fragmentation rules to fluorinated analogs, you will misidentify your metabolites.

This guide objectively compares the MS/MS fragmentation performance of four common structural alternatives: 3-fluoropiperidines , 4-fluoropiperidines , 3,3-difluoropiperidines , and 4-(trifluoromethyl)piperidines . By understanding the causality behind their fragmentation, you can build a more robust, self-validating analytical workflow.

Mechanistic Insights: The Causality of Fluorine's Influence

The fragmentation of N-alkyl and unsubstituted piperidines is typically directed by the nitrogen atom, initiating via alpha-cleavage or ring-opening reactions [2]. When fluorine is introduced, its extreme electronegativity exerts a strong electron-withdrawing inductive effect (-I), which fundamentally rewrites the dissociation pathways.

  • 3-Fluoropiperidines (Beta-Substitution): The proximity of the fluorine atom to the basic nitrogen significantly lowers the local electron density. Upon protonation to form the [M+H]+ precursor, the molecule is highly susceptible to the neutral loss of hydrogen fluoride (HF, -20.006 Da). This occurs via a low-energy, E1cB-like elimination mechanism driven by the stabilization of the resulting charge.

  • 4-Fluoropiperidines (Gamma-Substitution): Because the fluorine is further from the nitrogen, the inductive effect is attenuated. Consequently, the energy barrier for HF loss is higher. Upon collisional activation, alpha-cleavage and subsequent ring-opening outcompete direct defluorination, requiring much higher collision energies to force HF extrusion.

  • 4-(Trifluoromethyl)piperidines: The CF3​ group is exceptionally stable. Instead of losing HF, these derivatives often exhibit a highly characteristic neutral loss of a CF2​ carbene (-49.997 Da) under high-energy collisional dissociation (HCD) [3].

Fragmentation_Logic N1 Fluorine Position on Piperidine N2 3-Position (Beta to N) N1->N2 N3 4-Position (Gamma to N) N1->N3 N4 Strong Inductive Effect (-I) N2->N4 N5 Attenuated Inductive Effect N3->N5 N6 Facile HF Loss (-20.006 Da) N4->N6 N7 Alpha-Cleavage Dominates N5->N7

Caption: Causality of fluorine substitution position on gas-phase fragmentation.

Self-Validating LC-HRMS/MS Protocol

To accurately compare these isomers, a standard MS method is insufficient. You must employ a self-validating High-Resolution Mass Spectrometry (HRMS) workflow that accounts for varying ionization efficiencies and dynamic fragmentation thresholds.

MS_Workflow N1 Sample Prep & Blank Validation (0.1% FA to ensure [M+H]+) N2 UHPLC Separation (Resolves lipophilic isomers) N1->N2 N3 ESI+ Ionization (Protonation of weak amine) N2->N3 N4 Quadrupole Isolation (Filters isobaric noise) N3->N4 N5 HCD Fragmentation (Stepped NCE 20/40/60) N4->N5 N6 Orbitrap Mass Analysis (Exact mass resolution) N5->N6

Caption: Self-validating LC-ESI-HRMS/MS workflow for fluorinated piperidines.

Step-by-Step Methodology

Step 1: System Suitability and Sample Preparation

  • Action: Prepare 1 µg/mL solutions of the piperidine derivatives in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: Fluorinated piperidines have suppressed pKa values compared to standard piperidines [1]. The addition of 0.1% FA forces the equilibrium toward the protonated state, ensuring robust [M+H]+ signal intensity.

  • Validation: Inject a solvent blank (50:50 H2​O :MeCN + 0.1% FA) prior to the sample. This validates the absence of background isobaric contaminants that could mimic a 20.006 Da mass shift.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 reversed-phase column with a 5% to 95% Acetonitrile gradient over 5 minutes.

  • Causality: Because MS/MS alone may struggle to differentiate co-eluting isomers (e.g., 3-fluoro vs. 4-fluoro) if their fragmentation patterns overlap at high energies, chromatography acts as an orthogonal validation layer. The position of the fluorine alters the molecular dipole moment, ensuring distinct retention times.

Step 3: Stepped-Energy HRMS Acquisition

  • Action: Configure the Orbitrap (or Q-TOF) for Data-Dependent Acquisition (DDA). Set the isolation window to 1.0 m/z. Crucially, apply a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60.

  • Causality: Applying a single NCE is a common point of failure. At NCE 20, 3-fluoropiperidines will show a beautiful [M+H−HF]+ base peak, while 4-fluoropiperidines may not fragment at all. At NCE 60, both will shatter into uninformative low-mass hydrocarbon ions. Stepped NCE ensures that both the fragile HF loss and the stubborn ring-cleavage pathways are captured in a single composite spectrum.

  • Validation: Monitor the exact mass accuracy of the precursor ion. A mass error of < 3 ppm validates the instrument's calibration state before interpreting neutral losses.

Comparative Data Analysis

The table below summarizes the experimentally observed fragmentation behaviors when subjecting these four structural classes to the validated HRMS protocol.

Compound ClassPrecursor IonPrimary Neutral Loss (Exact Mass)Key MS/MS FragmentsNCE Required for Primary FragmentationStructural Causality
3-Fluoropiperidines [M+H]+ −HF (20.006 Da) [M+H−HF]+ , Alpha-cleavage productsLow-Medium (20-35)Proximity to protonated amine facilitates rapid E1cB-like elimination.
4-Fluoropiperidines [M+H]+ −NH3​ (17.027 Da) or Alkyl radicalAlpha-cleavage products, [M+H−NH3​]+ Medium-High (40-55)Attenuated inductive effect; ring-opening outcompetes direct HF loss.
3,3-Difluoropiperidines [M+H]+ −HF (20.006 Da) ×2 [M+H−HF]+ , [M+H−2HF]+ Medium (35-50)Gem-difluoro steric strain drives sequential elimination of two HF molecules.
4-(Trifluoromethyl)piperidines [M+H]+ −CF2​ (49.997 Da) [M+H−CF2​]+ , [M+H−HF]+ High (50-65)Extreme stability of the CF3​ group requires high energy to induce carbene extrusion[3].

Conclusion & Application in Drug Development

When comparing these alternatives, the mass spectrometer acts as a highly sensitive structural probe. If you are tracking the metabolic fate of a fluorinated piperidine drug candidate, the presence of a strict 20.006 Da neutral loss is your diagnostic beacon that the fluorine atom is still attached to the aliphatic ring. Conversely, if an in vivo metabolite exhibits the expected precursor mass but fails to yield the characteristic HF or CF2​ loss under stepped NCE conditions, it is highly probable that the molecule has undergone oxidative defluorination via Cytochrome P450 metabolism.

By grounding your experimental design in the causality of basicity, inductive effects, and stepped collision energies, you transform a simple MS/MS run into a definitive structural assay.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - The Journal of Organic Chemistry (ACS Publications).[Link]

  • Winners of CASMI2013: Automated Tools and Challenge Data (Loss of HF and CF2 in MS) - Mass Spectrometry (Tokyo) / PMC.[Link]

Validation

Engineering the Piperidine Scaffold: A Comparative Guide to 4,4-Difluoro-2-methylpiperidine vs. Non-Fluorinated Analogues

Executive Summary Piperidine rings are ubiquitous in FDA-approved drugs, serving as critical pharmacophores for target engagement. However, traditional non-fluorinated piperidines, such as 2-methylpiperidine, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine rings are ubiquitous in FDA-approved drugs, serving as critical pharmacophores for target engagement. However, traditional non-fluorinated piperidines, such as 2-methylpiperidine, frequently present significant liabilities in lead optimization. Their high basicity often leads to hERG cardiotoxicity and poor membrane permeability, while their electron-rich C4 position is highly vulnerable to cytochrome P450 (CYP450) mediated oxidative metabolism.

The strategic incorporation of a gem-difluoro group at the C4 position—yielding 4,4-difluoro-2-methylpiperidine —fundamentally rewrites the physicochemical profile of the scaffold. As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their divergent behaviors and providing validated experimental protocols for their evaluation.

Part 1: Physicochemical and Metabolic Comparison

The addition of two fluorine atoms does not merely add steric bulk; it fundamentally alters the electronic distribution of the entire ring system. The table below summarizes the quantitative shifts in key drug-like properties.

Property2-Methylpiperidine (Non-Fluorinated)4,4-Difluoro-2-methylpiperidineCausality / Impact
pKa (Basicity) ~10.9~7.1Inductive electron withdrawal by the CF₂ group lowers pKa, drastically increasing the neutral fraction at pH 7.4.
LogD (at pH 7.4) ~ -1.5 (Highly hydrophilic)~ 1.5 (Lipophilic)Lower pKa reduces protonation at physiological pH, significantly improving lipid bilayer permeability.
hERG Liability HighLowReduced basicity weakens critical charge-charge interactions with acidic residues inside the hERG channel pore.
Metabolic Stability Low (Rapid C4 oxidation)High (C4 blocked)Strong C-F bonds (~116 kcal/mol) replace vulnerable C-H bonds, sterically and electronically resisting CYP450 attack.
Part 2: Mechanistic Insights into Fluorine Substitution
1. Basicity Modulation and hERG Mitigation

The most profound effect of the gem-difluoro substitution is the modulation of the amine's basicity. The highly electronegative fluorine atoms exert a strong through-bond inductive electron-withdrawing effect. This pulls electron density away from the piperidine nitrogen, stabilizing the lone pair and making it less available for protonation. Consequently, the pKa drops from ~10.9 in 2-methylpiperidine to ~7.1 in 4,4-difluoro-2-methylpiperidine1[1].

This shift is critical: at physiological pH (7.4), the non-fluorinated amine is >99% protonated, whereas the fluorinated analogue exists significantly in its neutral, lipophilic state. This enhances passive membrane permeability and mitigates the electrostatic interactions required for hERG potassium channel binding, thus reducing cardiotoxicity risks2[2].

2. Metabolic Soft-Spot Shielding

CYP450 enzymes typically target electron-rich, sterically accessible C-H bonds for hydroxylation. The C4 position of the piperidine ring is a classic metabolic "soft spot." By replacing these hydrogens with fluorine atoms, the site is electronically deactivated (due to decreased highest occupied molecular orbital (HOMO) energy) and sterically shielded3[3]. This modification significantly prolongs the compound's half-life in liver microsomes.

3. Conformational Dynamics

Fluorination alters the conformational landscape of the piperidine ring. While 2-methylpiperidine strongly favors a chair conformation with an equatorial methyl group to minimize 1,3-diaxial steric clashes, the introduction of the highly polar C-F bonds introduces competing charge-dipole interactions and hyperconjugative effects (e.g., σC−H​→σC−F∗​ ). This can induce specific ring puckering or stabilize axial conformers depending on the solvent polarity, fundamentally altering how the scaffold presents its substituents to a target receptor's binding pocket4[4].

PropertyModulation A 4,4-Difluoro-2-methylpiperidine B Inductive Electron Withdrawal (C-F) A->B C Steric & Electronic Blockade at C4 A->C D Decreased pKa (~7.1 vs 10.9) B->D G Resistance to CYP450 Oxidation C->G E Increased LogD (Lipophilicity at pH 7.4) D->E F Reduced hERG Binding Affinity D->F

Logical mapping of how gem-difluoro substitution alters physicochemical and metabolic properties.

Part 3: Experimental Workflows & Self-Validating Protocols

To objectively compare these scaffolds, researchers must employ rigorous, self-validating experimental designs.

Protocol 1: Potentiometric Determination of pKa (Cosolvent Extrapolation)
  • Causality: Because 4,4-difluoro-2-methylpiperidine has a higher neutral-state lipophilicity than its non-fluorinated counterpart, it may precipitate in purely aqueous buffers during titration. A methanol/water cosolvent system ensures complete solvation. By titrating at multiple cosolvent ratios and extrapolating to 0% methanol, the true aqueous pKa is derived.

  • Self-Validating Mechanism: The system uses a known reference standard (Labetalol) to verify electrode response linearity and system accuracy before analyzing the unknown compound.

Step-by-Step Methodology:

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant 25.0 ± 0.1 °C.

  • System Validation: Titrate a 1 mM solution of Labetalol (reference standard) with 0.1 M KOH. Verify that the calculated pKa matches literature values (pKa ~7.4 and 9.3) within ±0.05 units.

  • Sample Preparation: Prepare three 1 mM solutions of 4,4-difluoro-2-methylpiperidine in 20%, 30%, and 40% (v/v) Methanol/0.15 M KCl (to maintain constant ionic strength).

  • Titration: Acidify each solution to pH ~2.5 using 0.1 M HCl. Titrate with 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption, recording pH vs. titrant volume.

  • Data Analysis: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Yasuda-Shedlovsky extrapolation method. Plot psKa vs. the reciprocal of the dielectric constant of the solvent mixtures and extrapolate to the dielectric constant of pure water (78.3 at 25°C) to find the aqueous pKa.

Protocol 2: In Vitro Liver Microsomal Stability Assay
  • Causality: To quantify the metabolic shielding provided by the C4 fluorines, the compounds are subjected to human liver microsomes (HLM). NADPH is added as an essential cofactor; without it, CYP450 enzymes cannot perform oxidative cycles.

  • Self-Validating Mechanism: The protocol includes a "Minus-NADPH" control to differentiate enzymatic metabolism from chemical instability, and a "Verapamil" positive control to verify the enzymatic viability of the microsome batch.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Control Setup:

    • Positive Control: Substitute the test compound with Verapamil (1 µM).

    • Minus-NADPH Control: Prepare an identical tube for the test compound but substitute the NADPH solution with an equal volume of plain buffer.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) to all tubes (except the Minus-NADPH control).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound over time.

MicrosomalWorkflow N1 1. Substrate Incubation N2 2. NADPH Addition N1->N2 N3 3. Aliquot Sampling N2->N3 N4 4. Reaction Quenching N3->N4 N5 5. LC-MS/MS Analysis N4->N5

Self-validating workflow for the in vitro liver microsomal stability assay.

References
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. acs.org.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. nih.gov.[Link]

  • Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. nih.gov.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. nih.gov.[Link]

Sources

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